Dexamethasone acetate, monohydrate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO6.H2O/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHFJXVKASDMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Derivatization of Dexamethasone Acetate, Monohydrate
Synthetic Approaches for Dexamethasone (B1670325) Conjugates
The conjugation of dexamethasone to various molecules, including polymers and peptides, is a key strategy to improve its therapeutic index. researchgate.netnih.gov These approaches aim to control the release of the drug, enhance its targeting to specific tissues, and reduce off-target effects. researchgate.netnih.gov Several chemical methodologies have been developed to achieve these goals, each with its unique advantages and applications. researchgate.netnih.gov
Carbodiimide (B86325) Chemistry in Conjugation
Carbodiimide chemistry is a widely utilized method for conjugating dexamethasone to molecules containing carboxyl or amino groups. nih.govresearchgate.net This reaction typically employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). thermofisher.comcreative-proteomics.com The process involves the activation of a carboxyl group by the carbodiimide to form a highly reactive O-acylisourea intermediate. thermofisher.comcreative-proteomics.com This intermediate then readily reacts with a primary amine to form a stable amide bond, linking dexamethasone to the desired carrier molecule. nih.govthermofisher.com
For instance, to attach dexamethasone to a polymer with an amino group, the hydroxyl group of dexamethasone is first functionalized with a carboxyl group using an anhydride (B1165640). nih.gov Conversely, to form an ester bond with a polymer containing a carboxyl group, the hydroxyl group of dexamethasone can be directly activated. nih.gov This versatile chemistry allows for the creation of a wide array of dexamethasone conjugates with tailored properties. acs.org
| Reagent | Role in Conjugation | Resulting Bond |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxyl groups for reaction with primary amines. thermofisher.comcreative-proteomics.com | Amide Bond |
| DCC (N,N'-dicyclohexylcarbodiimide) | Similar to EDC, used for activating carboxyl groups, often in non-aqueous environments. thermofisher.com | Amide Bond |
| N-Hydroxysuccinimide (NHS) | Often used with EDC to create a more stable amine-reactive intermediate, improving reaction efficiency. thermofisher.com | Amide Bond |
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a robust and efficient platform for the creation of complex dexamethasone conjugates, particularly those involving peptides and peptoids. nih.govresearchgate.net This technique involves attaching the growing conjugate to a solid support, such as a resin, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple washing steps. nih.gov
A common approach involves the use of a 2-chlorotrityl chloride resin and N-Fmoc-protected amino acids. nih.gov Succinyl-dexamethasone can be coupled to a peptide on the solid support using a coupling agent like O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate. nih.gov This methodology has been successfully employed to synthesize dexamethasone-peptide conjugates that self-assemble into micelles, providing a controlled release of the drug. nih.gov
Reversible Addition Fragmentation-Chain Transfer (RAFT) Polymerization Applications
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that enables the synthesis of well-defined polymers with specific architectures and molecular weights. acs.orgwikipedia.orgsigmaaldrich.com This method has been adapted for the synthesis of dexamethasone-polymer conjugates with precise control over the drug loading and release characteristics. nih.govnih.gov
In a typical RAFT polymerization for dexamethasone conjugates, a monomer, a radical initiator, and a RAFT agent (a thiocarbonylthio compound) are used. nih.govwikipedia.org Monomers can include (hydroxypropyl)methacrylamide (HPMA) and dexamethasone-containing monomers. nih.gov This technique allows for the creation of block copolymers and other complex polymer architectures incorporating dexamethasone, offering advanced drug delivery capabilities. nih.govwikipedia.org For example, dexamethasone-HPMA conjugates synthesized via RAFT have shown pH-dependent drug release, with a linear release profile at acidic pH, which is characteristic of inflammatory or tumor microenvironments. nih.gov
| Component | Function in RAFT Polymerization |
| Monomer | The building block of the polymer chain (e.g., HPMA). nih.gov |
| Initiator | A source of radicals to start the polymerization process. nih.gov |
| RAFT Agent | A chain transfer agent that controls the polymerization, leading to polymers with low polydispersity. nih.govwikipedia.org |
Click Chemistry in Dexamethasone Conjugation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and specific method for conjugating dexamethasone to various carriers. nih.govnih.govspringernature.com This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net
In one application, a dexamethasone derivative containing an azide (B81097) or alkyne group is reacted with a polymer or other molecule bearing the complementary functional group. nih.gov This has been used to synthesize polyethylene (B3416737) glycol (PEG)-dexamethasone conjugates. nih.govnih.gov These conjugates can be designed with acid-labile linkers, such as hydrazone bonds, to facilitate drug release in the acidic environment of inflamed tissues. nih.govnih.gov
2-Iminothiolane (B1205332) Chemistry in Amino-Functionalization
2-Iminothiolane, also known as Traut's reagent, is used to introduce amino groups into dexamethasone, creating a "cationic dexamethasone" derivative. nih.govresearchgate.net This amino-functionalized dexamethasone can then be readily conjugated to carriers containing carboxyl groups. nih.gov
The reaction involves a one-pot synthesis where 2-iminothiolane reacts with an aliphatic polyamine like spermine (B22157) and dexamethasone-21-mesylate. nih.gov The primary amines on spermine open the 2-iminothiolane ring, forming an amidine bond and a reactive thiolate anion. This anion then reacts with the mesylate group on dexamethasone to form a thioether linkage. nih.govnih.gov Subsequent hydrolysis of the amidine bond yields the amino-functionalized dexamethasone. nih.gov
Hydrazone Bond Formation for pH-Responsive Conjugates
The formation of hydrazone bonds is a key strategy for developing pH-responsive dexamethasone conjugates. nih.govnih.gov Hydrazone linkages are relatively stable at neutral pH but are susceptible to hydrolysis under acidic conditions, which are often found in pathological environments like tumors or sites of inflammation. nih.govnih.gov
This property is exploited to design drug delivery systems that release dexamethasone preferentially at the target site. nih.gov Dexamethasone can be conjugated to polymers like polyethylene glycol (PEG) via an acid-labile hydrazone bond. nih.govnih.gov The hydrolysis of the hydrazone bond at acidic pH triggers the release of the active drug. nih.gov The rate of hydrolysis can be modulated by the chemical structure of the hydrazone, allowing for fine-tuning of the drug release profile. nih.gov
Esterification at C-21 Position for Prodrug Design
The hydroxyl group at the C-21 position of dexamethasone is a prime target for esterification, a chemical reaction that converts the active drug into a prodrug. This approach is designed to improve the drug's physicochemical properties, such as solubility and stability, and to control its release profile. For instance, the synthesis of dexamethasone-21-sulfate sodium has been shown to significantly lower the apparent partition coefficient, suggesting its potential as a colon-specific prodrug. nih.gov Upon reaching the target site, endogenous enzymes, such as esterases, hydrolyze the ester bond, releasing the active dexamethasone. mdpi.com
The process of C-21 acetylation can be achieved through various synthetic routes. One method involves the reaction of dexamethasone with acetic anhydride in a mixed solvent system of tetrahydrofuran (B95107) and acetone, using sodium acetate (B1210297) as a catalyst under an inert atmosphere. google.com This reaction yields dexamethasone acetate with high purity. Another approach involves the reaction of dexamethasone-21-monophosphate with a carbodiimide reagent to form a reactive intermediate, which can then be further modified. nih.gov
Prodrug Design and Development Strategies
The development of prodrugs is a critical strategy to overcome the limitations of conventional dexamethasone therapy. By chemically modifying the dexamethasone molecule, researchers aim to create delivery systems that offer enhanced targeting, controlled release, and reduced systemic toxicity.
Polyethylene Glycol (PEG)-Based Amphiphilic Prodrug Systems
Polyethylene glycol (PEG) is a biocompatible polymer widely used in drug delivery. The conjugation of dexamethasone to PEG can create amphiphilic prodrugs that self-assemble into micelles. google.com These micellar systems can encapsulate the drug, protecting it from premature degradation and enabling a more controlled release. For example, a PEG-based macromolecular prodrug of dexamethasone, PEG-DiDex, has been developed to self-assemble into micelles with an average diameter of approximately 30 nm. google.com This formulation is designed to increase the stability of the drug and provide a sustained release. google.com
Macromolecular Prodrug Conjugation Methodologies
Beyond PEG, other macromolecules have been investigated for the development of dexamethasone prodrugs. One notable example is the use of N-(2-Hydroxypropyl) methacrylamide (B166291) (HPMA) copolymers. nih.govnih.gov Dexamethasone can be conjugated to HPMA copolymers via an acid-sensitive linker, allowing for the gradual release of the drug in the acidic microenvironment of inflamed tissues. nih.gov These macromolecular prodrugs have demonstrated the ability to preferentially target sites of inflammation, leading to a sustained therapeutic effect and reduced systemic side effects. nih.govnih.gov The synthesis of these conjugates can be achieved through methods like reversible addition-fragmentation chain transfer (RAFT) copolymerization. nih.gov
Dimerization for Implantable Drug Systems
A novel approach to achieving long-term, localized drug delivery is the creation of dexamethasone dimers. These molecules consist of two dexamethasone units linked together, often by a biodegradable linker such as triethylene glycol (TEG). researchgate.netresearchgate.net These dimers can be processed into polymer-free, stand-alone implants that undergo surface erosion, leading to a highly controlled and sustained release of the active drug. researchgate.netnih.gov This technology has shown promise for ocular applications, with dexamethasone dimer implants demonstrating predictable pharmacokinetics and extended drug release for over six months in preclinical models. researchgate.netnih.gov
Chemical Modification for Advanced Functionalization
Advanced functionalization of the dexamethasone molecule opens up new avenues for targeted drug delivery and enhanced therapeutic efficacy. By introducing specific chemical groups, the properties of dexamethasone can be finely tuned.
Amino-Functionalized Dexamethasone Derivative Synthesis
The introduction of an amino group to the dexamethasone molecule provides a reactive handle for conjugation to various carriers, such as those containing carboxylic acid groups. nih.gov One method for creating amino-functionalized dexamethasone involves the use of 2-iminothiolane (Traut's reagent). nih.gov This modification allows for the subsequent conjugation to polymers or other targeting moieties. Another strategy involves the modification of carboxylated dexamethasone, such as succinylated dexamethasone, with ethylenediamine (B42938) to introduce a primary amino group. semanticscholar.org These amino-functionalized derivatives are key intermediates in the synthesis of more complex drug delivery systems, including nanoparticle-based conjugates. nih.govsemanticscholar.org
Interactive Data Tables
Table 1: Dexamethasone Prodrug Strategies
| Prodrug Strategy | Carrier/Linker | Release Mechanism | Key Findings |
| Esterification at C-21 | Sulfate | Enzymatic hydrolysis | Lowered partition coefficient for potential colon-specific delivery. nih.gov |
| PEG-Based Amphiphilic Systems | Polyethylene Glycol (PEG) | Self-assembly into micelles, sustained release | Forms micelles of ~30 nm, designed for increased stability and controlled release. google.com |
| Macromolecular Conjugation | HPMA Copolymer | Acid-sensitive linker hydrolysis | Preferential targeting of inflamed tissues, sustained therapeutic effect. nih.govnih.gov |
| Dimerization | Triethylene Glycol (TEG) | Surface erosion of implant | Polymer-free implants with predictable, long-term drug release. researchgate.netresearchgate.netnih.gov |
Table 2: Chemical Modifications of Dexamethasone
| Modification | Reagent/Method | Purpose | Application |
| C-21 Acetylation | Acetic anhydride, Sodium acetate | Prodrug formation | To create dexamethasone acetate. google.com |
| Amino-Functionalization | 2-iminothiolane (Traut's reagent) | Introduce a reactive amino group | Conjugation to COOH-containing carriers. nih.gov |
| Succinylation followed by Amination | Succinic anhydride, Ethylenediamine | Introduce a primary amino group | Synthesis of nanoparticle-based conjugates. semanticscholar.org |
Lipid Conjugation for Nanoparticle Formation
The conjugation of dexamethasone acetate with lipids to form nanoparticles is a key strategy to improve its delivery. This approach encompasses various lipid-based nanocarriers, including lipid nanoparticles (LNPs), nanostructured lipid carriers (NLCs), and liposomes, which leverage biocompatible lipids to encapsulate the drug, enhance its solubility, and control its release.
Researchers have successfully developed LNP formulations that co-deliver the anti-inflammatory drug dexamethasone while expressing mRNA. mdpi.com In one such approach, 25% of the cholesterol in the LNP structure was replaced by dexamethasone (DX). mdpi.com These nanoparticles, utilizing helper lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), demonstrated high stability and a near-neutral Zeta potential. mdpi.com
Nanostructured Lipid Carriers (NLCs) represent a second generation of lipid nanoparticles, which incorporate a liquid lipid into the solid lipid matrix. nih.gov This creates a less ordered, amorphous structure that improves drug loading capacity and stability. nih.gov For dexamethasone acetate, NLCs have been developed using an organic solvent-free methodology. These carriers, composed of triacetin, glycerol (B35011) monostearate (Imwitor® 491), and tyloxapol, have shown promising characteristics for drug delivery. researchgate.net Another method for preparing dexamethasone-loaded NLCs is the hot-homogenization and ultra-sonication technique. nih.gov In this process, a lipid like Mygliol 812 (MM) is melted, and dexamethasone is added along with varying amounts of a liquid oil and an aqueous solution of a stabilizer like poloxamer 188. nih.gov The addition of a liquid oil was found to increase the encapsulation efficiency to as high as 98%. nih.gov
Liposomes, which are vesicular structures composed of lipid bilayers, are also extensively studied for dexamethasone delivery. The drug-trapping efficiency and stability of dexamethasone-incorporating multilamellar vesicles (MLV) are influenced by the lipid composition. researchgate.net For instance, incorporation of dexamethasone is slightly higher in liposomes made of distearoyl-glycero-PC (DSPC) compared to those made of phosphatidylcholine (PC). researchgate.net Conversely, increasing the cholesterol content in the liposome (B1194612) membrane tends to displace the drug. researchgate.net Microfluidic techniques have been shown to produce liposomes with a higher drug loading capacity for dexamethasone compared to the conventional thin-film hydration method. mdpi.com
Table 1: Examples of Lipid-Based Nanoparticle Formulations for Dexamethasone Acetate
| Nanoparticle Type | Composition | Key Findings | Reference |
|---|---|---|---|
| Nanostructured Lipid Carriers (NLC) | Triacetin, Imwitor® 491, Tyloxapol | Z-average = 106.9 ± 1.2 nm; PDI = 0.104 ± 0.019; Zeta potential = -6.51 ± 0.575 mV. | researchgate.net |
| Nanostructured Lipid Carriers (NLC) | Mygliol 812 (MM) lipid, liquid oil, Poloxamer 188 | Addition of liquid oil increased encapsulation efficiency to 98%; mean diameter of 145 nm. | nih.gov |
| Liposomes (Multilamellar Vesicles) | Distearoyl-glycero-PC (DSPC) or Phosphatidylcholine (PC), with/without Cholesterol | Higher drug incorporation in DSPC liposomes compared to PC; increased cholesterol displaces the drug. | researchgate.net |
| Lipid Nanoparticles (LNP) | Cholesterol replaced by Dexamethasone, DSPC or DOPE as helper lipids | Formulations exhibited high stability and near-neutral Zeta potentials. | mdpi.com |
Nanocrystal Synthesis via High Pressure Homogenization
High-pressure homogenization (HPH) is a top-down technique used to produce drug nanocrystals. This method is particularly effective for poorly water-soluble drugs like dexamethasone acetate, as reducing particle size to the nanometer range increases the surface area, which can lead to a higher dissolution rate. researchgate.netnih.gov The HPH process involves forcing a drug suspension through a narrow gap at very high pressure, causing particle size reduction through cavitation, shear forces, and particle collision. preprints.orgub.edu
In the synthesis of dexamethasone acetate nanocrystals, a powder pre-suspension is prepared and subjected to the HPH process. researchgate.netnih.gov The resulting nanoparticles are then incorporated into a solution containing a stabilizer, such as the surfactant poloxamer 188 (P188), to form a stable solid dispersion. researchgate.netnih.gov The presence of the stabilizer is crucial as it adsorbs onto the surface of the nanocrystals during homogenization, providing steric and/or electrostatic stabilization that prevents particle aggregation. researchgate.netpreprints.org
Studies have shown that it is possible to produce stable dexamethasone nanocrystals with a regular size using the HPH process, even when the raw material contains different polymorphic forms. nih.gov The resulting nanocrystals exhibit a significant increase in the rate of dissolution compared to the unprocessed drug. researchgate.netnih.gov The effectiveness of particle size reduction in HPH is dependent on process parameters such as homogenization pressure and the number of homogenization cycles. preprints.orgnih.gov For example, increasing the pressure generally leads to a smaller particle size and a lower polydispersity index (PDI). preprints.org Characterization techniques such as dynamic light scattering (DLS), scanning electron microscopy (SEM), and X-ray diffraction (XRD) are used to analyze the particle size, morphology, and crystalline state of the synthesized nanocrystals. nih.gov
Table 2: Research Findings on Dexamethasone Acetate Nanocrystal Synthesis via HPH
| Stabilizer | Key Process Details | Results | Reference |
|---|---|---|---|
| Poloxamer 188 (P188) | Powder pre-suspension prepared by HPH process, followed by incorporation in P188 solutions. | Produced stable nanocrystals with a regular size and a considerable increase in the rate of dissolution. | researchgate.netnih.gov |
| General Stabilizers (Surfactants/Polymers) | High energy disintegration of the drug in a liquid medium in the presence of a stabilizer. | Particle size reduction depends on homogenization pressure and the number of passes. | preprints.orgnih.gov |
Molecular and Cellular Pharmacology of Dexamethasone Acetate, Monohydrate
Glucocorticoid Receptor (GR) Interactions
Dexamethasone's pharmacological activity is initiated by its binding to the glucocorticoid receptor (GR), also known as NR3C1, which is present in nearly every cell of the body. immune-system-research.com This interaction triggers a cascade of intracellular events that ultimately alter gene expression.
Intracellular Receptor Binding Dynamics and Specificity
As a lipophilic molecule, dexamethasone (B1670325) readily crosses the cell membrane to bind with high affinity to the cytoplasmic glucocorticoid receptor. nih.gov This receptor is typically part of an inactive complex with chaperone proteins. patsnap.com Upon binding, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and dimerizes. immune-system-research.com This activated receptor-ligand complex then translocates to the nucleus. immune-system-research.compatsnap.com
The potency of dexamethasone is significantly higher than that of endogenous cortisol, attributed to structural modifications like a 9α-fluoro group and a 16α-methyl group, which enhance its affinity for the GR and prolong its biological half-life. nih.govpatsnap.com
Genomic Mechanisms of Receptor-Mediated Action
The primary mechanism of dexamethasone is genomic, involving the regulation of gene transcription. immune-system-research.comnih.gov Once in the nucleus, the activated GR-dexamethasone complex can act in two main ways:
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. immune-system-research.com This binding upregulates the transcription of anti-inflammatory proteins. immune-system-research.com
Transrepression: The complex can also repress the expression of pro-inflammatory proteins. It achieves this by interfering with the function of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). patsnap.comnih.gov By preventing their translocation to the nucleus or binding to their target DNA sites, dexamethasone effectively shuts down the transcription of genes encoding inflammatory mediators. patsnap.com
Non-Genomic Pathways of Glucocorticoid Effect
In addition to the well-established genomic mechanisms that have a delayed onset, dexamethasone also exerts rapid, non-genomic effects. nih.govnih.gov These actions are not dependent on gene transcription or protein synthesis and can occur within minutes. bioscientifica.com
Three primary non-genomic mechanisms have been described:
Interaction with cytosolic GR: The classic cytosolic GR can mediate rapid signaling events. For instance, dexamethasone can induce a rapid, non-genomic translocation of annexin-I, which is involved in the swift inhibition of ACTH release from the pituitary. bioscientifica.com
Binding to membrane-bound GR (mGR): A portion of GRs can be located at the plasma membrane. nih.gov Dexamethasone binding to these mGRs can trigger rapid signaling cascades. nih.govnih.gov For example, it can inhibit Lck/Fyn kinases, which are downstream of the T-cell receptor, thereby suppressing T-cell activation. nih.gov
Interaction with non-classic membrane GR: There is also evidence for a non-classic membrane GR that can activate pathways dependent on cAMP and Ca2+. nih.gove-century.us Dexamethasone has been shown to rapidly decrease basal levels of intracellular Ca2+ in human bronchial epithelial cells. nih.gove-century.us
These non-genomic pathways often involve the activation of signaling molecules like mitogen-activated protein (MAP) kinases and can influence processes such as actin polymerization and ion channel function. nih.gove-century.us
Gene Expression Modulation
The anti-inflammatory and immunosuppressive actions of dexamethasone are a direct consequence of its ability to alter the expression of a wide array of genes.
Upregulation Mechanisms of Anti-inflammatory Proteins
Through the process of transactivation, dexamethasone stimulates the production of several key anti-inflammatory proteins. patsnap.com Notable examples include:
Annexin-1 (Lipocortin-1): This protein is a significant mediator of glucocorticoid action. patsnap.compatsnap.com It inhibits phospholipase A2, a critical enzyme in the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com Annexin-1 also plays a role in inhibiting leukocyte migration. patsnap.com
Dual-specificity phosphatase 1 (DUSP1): Dexamethasone induces the expression of DUSP1, a phosphatase that inactivates MAP kinases such as JNK and p38. nih.gov By inhibiting these kinases, DUSP1 helps to suppress the inflammatory response. nih.gov
Glucocorticoid-induced leucine (B10760876) zipper (GILZ): The expression of GILZ is induced by dexamethasone and contributes to its anti-inflammatory effects. mdpi.com
Mitogen-activated protein kinase phosphatase-1 (MKP-1): Similar to DUSP1, MKP-1 is upregulated by dexamethasone and is crucial for the negative regulation of the MAPK signaling pathway. mdpi.com
Downregulation of Pro-inflammatory Cytokine Transcription
A cornerstone of dexamethasone's anti-inflammatory effect is its ability to suppress the transcription of pro-inflammatory cytokines. immune-system-research.comnih.gov This is primarily achieved through the transrepression of key transcription factors like NF-κB and AP-1. patsnap.comnih.gov By inhibiting these factors, dexamethasone significantly reduces the expression of a multitude of inflammatory mediators, including:
Interleukin-1 (IL-1): Dexamethasone has been shown to inhibit the expression of IL-1β mRNA. nih.govasm.org
Interleukin-6 (IL-6): The production of IL-6 is significantly suppressed by dexamethasone. nih.govasm.orgnih.gov In studies using human whole blood stimulated with lipopolysaccharide (LPS), dexamethasone effectively inhibited IL-6 release. nih.gov
Tumor Necrosis Factor-alpha (TNF-α): Dexamethasone potently suppresses the expression and secretion of TNF-α. nih.govnih.govnih.gov It can inhibit the LPS-induced activation of p38 MAPK, which in turn blocks the activity of TNF-α-converting enzyme (TACE) necessary for TNF-α secretion. nih.gov
The table below summarizes the effect of dexamethasone on various inflammatory mediators.
| Mediator Class | Specific Mediator | Effect of Dexamethasone | Primary Mechanism |
| Anti-inflammatory Proteins | Annexin-1 (Lipocortin-1) | Upregulation | Transactivation |
| Dual-specificity phosphatase 1 (DUSP1) | Upregulation | Transactivation | |
| Glucocorticoid-induced leucine zipper (GILZ) | Upregulation | Transactivation | |
| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Upregulation | Transactivation | |
| Pro-inflammatory Cytokines | Interleukin-1 (IL-1) | Downregulation | Transrepression (NF-κB, AP-1 inhibition) |
| Interleukin-6 (IL-6) | Downregulation | Transrepression (NF-κB, AP-1 inhibition) | |
| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation | Transrepression (NF-κB, AP-1 inhibition), Inhibition of TACE |
Regulation of Inflammatory Enzyme Expression (e.g., Cyclooxygenase-2, Phospholipase A2, Prostaglandin (B15479496) Synthase)
Dexamethasone acetate (B1210297), monohydrate, through its active form dexamethasone, significantly curtails inflammation by controlling the expression and activity of key enzymes in the inflammatory cascade. Its primary mechanisms involve the suppression of enzymes responsible for producing potent inflammatory mediators.
A principal target of dexamethasone is Cyclooxygenase-2 (COX-2) , an enzyme induced by pro-inflammatory signals. Dexamethasone represses the transcription of the COX-2 gene. nih.gov This action reduces the synthesis of prostaglandins, which are central to inflammation, pain, and fever. The stability of COX-2 mRNA is negatively regulated by dexamethasone, which has been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) pathway responsible for stabilizing the mRNA. nih.gov
Another critical enzyme, Phospholipase A2 (PLA2) , is indirectly inhibited by dexamethasone. Dexamethasone induces the synthesis of a protein known as Lipocortin-1 (also called Annexin A1), which in turn suppresses PLA2 activity. drugbank.com By inhibiting PLA2, dexamethasone blocks the release of arachidonic acid, the precursor to prostaglandins and leukotrienes, thereby halting the production of a broad spectrum of inflammatory molecules. nih.gov
The regulation of Prostaglandin Synthase is also a key aspect of dexamethasone's anti-inflammatory effects. By suppressing the expression of COX-2, which is an isoform of prostaglandin synthase, dexamethasone directly limits the synthesis of prostaglandin H2, the precursor for numerous other prostaglandins and thromboxanes. nih.gov Studies in bone marrow-derived macrophages have shown that dexamethasone inhibits prostaglandin synthesis not only by affecting phospholipase A2 but also by directly inhibiting the cyclo-oxygenase/PGE isomerase enzyme complex. nih.gov
Cellular Signaling Pathway Modulation
The influence of dexamethasone acetate, monohydrate extends to the modulation of crucial intracellular signaling pathways that govern inflammation, cell survival, and apoptosis.
Interference with Nuclear Factor-kappa B (NF-κB) Pathway Activation
The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response. Dexamethasone potently inhibits NF-κB activation. nih.gov This is achieved through several mechanisms mediated by the activated glucocorticoid receptor (GR). One primary mechanism is the induction of the IκBα protein, which sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating pro-inflammatory gene transcription. nih.gov Additionally, the activated GR can directly bind to the p65 subunit of NF-κB, a process known as transrepression, which interferes with its ability to activate transcription. pnas.org This interaction disrupts the association of p65 with the basal transcription machinery. pnas.org In models of adjuvant arthritis, dexamethasone treatment has been shown to suppress the expression of the activated p65 subunit of NF-κB in the synovium. nih.gov
Modulation of Mitogen-Activated Protein Kinase (MAPK) and Jun N-terminal Kinase (JNK) Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK and p38 MAPK pathways, are critical in mediating inflammatory responses. Dexamethasone has been shown to inhibit the JNK and p38 signaling pathways. researchgate.net A key mechanism for this inhibition is the induction of MAPK Phosphatase-1 (MKP-1), a dual-specificity phosphatase that dephosphorylates and inactivates JNK and p38. nih.govresearchgate.nettandfonline.comnih.gov The induction of MKP-1 by dexamethasone is sustained and occurs in a time- and dose-dependent manner. researchgate.net This increased expression of MKP-1 is crucial for the glucocorticoid-mediated inhibition of p38 and JNK. nih.govnih.gov In some cells, dexamethasone can also transiently activate MAPKs, which then participate in a negative feedback loop by up-regulating the anti-inflammatory mediator MKP-1. oup.com
Impact on Apoptotic Signaling Pathways
Dexamethasone's effect on apoptosis is highly cell-type specific. In lymphoid cells, it is a potent inducer of apoptosis, a key mechanism of its immunosuppressive action. nih.gov This process involves the Bcl-2 family of proteins, with dexamethasone leading to the upregulation of pro-apoptotic members like Bim and the downregulation of anti-apoptotic members such as Bcl-2 and Bcl-xL. nih.govhaematologica.org The induction of apoptosis in lymphocytes is a critical component of treatment protocols for lymphoid malignancies. haematologica.org In contrast, dexamethasone can have anti-apoptotic effects in other cells, such as neutrophils, by blocking the pro-apoptotic effects of reactive oxygen species. proquest.com In some cancer cells, dexamethasone has been shown to induce apoptosis by inhibiting the PI3K/Akt signaling pathway. nih.govfrontiersin.org Research in macrophage cell lines suggests dexamethasone can induce mitochondria-dependent apoptosis through the transcription factor Krüppel-like factor 9 (KLF9). spandidos-publications.comnih.gov
Cellular Responses and Phenotypes
The molecular and signaling changes induced by this compound lead to significant alterations in the behavior and characteristics of immune cells, particularly macrophages.
Effects on Macrophage Activity (Cytotoxicity, Inflammatory Cytokine Response, Migratory Properties)
Dexamethasone profoundly alters macrophage function, steering them towards an anti-inflammatory phenotype.
Inflammatory Cytokine Response: Dexamethasone is a potent suppressor of pro-inflammatory cytokine production by macrophages. It significantly reduces the expression of cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli like lipopolysaccharide (LPS). acs.orgmdpi.comfrontiersin.org This suppression is linked to its inhibition of the NF-κB and MAPK signaling pathways. Furthermore, dexamethasone promotes the polarization of macrophages from a pro-inflammatory M1 state to an anti-inflammatory M2 phenotype. mdpi.comfrontiersin.org This is often characterized by the upregulation of M2 markers like CD163 and the production of anti-inflammatory cytokines such as IL-10. mdpi.commdpi.com
Cytotoxicity: While dexamethasone is a strong inducer of apoptosis in lymphocytes, its direct cytotoxic effect on macrophages is less pronounced. However, some studies have shown that dexamethasone can induce mitochondria-dependent apoptosis in macrophage cell lines, a process potentially mediated by the KLF9 gene. spandidos-publications.comnih.gov
Migratory Properties: Dexamethasone can inhibit the migration of macrophages to sites of inflammation. medscape.com This is achieved in part by inhibiting the production of chemokines, which are the chemical signals that attract these cells. While some reports suggest glucocorticoids can increase the production of Macrophage Migration Inhibitory Factor (MIF) in certain conditions, in the context of sepsis, dexamethasone treatment did not upregulate MIF production. nih.gov
Table 1: Summary of Dexamethasone's Effects on Key Molecules
| Target Molecule/Pathway | Effect of Dexamethasone | Key Mechanism | Cellular Outcome |
| Cyclooxygenase-2 (COX-2) | Inhibition of expression | Repression of gene transcription; Destabilization of mRNA via p38 MAPK inhibition nih.gov | Decreased prostaglandin synthesis |
| Phospholipase A2 (PLA2) | Indirect inhibition | Induction of Lipocortin-1 (Annexin A1) drugbank.com | Decreased arachidonic acid release |
| NF-κB | Inhibition of activation | Induction of IκBα synthesis; Direct binding and transrepression of the p65 subunit nih.govpnas.org | Decreased expression of pro-inflammatory genes |
| JNK & p38 MAPKs | Inhibition of activity | Induction of MAPK Phosphatase-1 (MKP-1) nih.govnih.gov | Dampened inflammatory signaling |
| Bcl-2 Family (Lymphocytes) | Pro-apoptotic modulation | Upregulation of Bim; Downregulation of Bcl-2/Bcl-xL nih.govhaematologica.org | Induction of lymphocyte apoptosis |
| Macrophage Cytokines (TNF-α, IL-1β, IL-6) | Inhibition of production | Inhibition of NF-κB and MAPK pathways acs.orgfrontiersin.org | Reduced inflammation |
| Macrophage Phenotype | M2 Polarization | Upregulation of M2 markers (e.g., CD163) mdpi.com | Shift to anti-inflammatory/tissue repair functions |
Influence on Human Articular Chondrocyte Gene Expression
Dexamethasone has been shown to induce a significant phenotypic change in human articular chondrocytes, particularly those from osteoarthritic (OA) cartilage. In a genome-wide study using RNA-Seq, treatment with dexamethasone altered the expression of a substantial number of genes. Specifically, it increased the expression of 480 genes and decreased the expression of 755 genes with a fold change of 2.0 or greater. nih.gov
The modulated genes are involved in several key cellular processes. Functional analysis revealed that genes related to extracellular matrix organization, cell proliferation and adhesion, inflammation, and collagen synthesis were significantly affected. nih.gov Notably, dexamethasone demonstrated both anti-inflammatory and anti-catabolic effects. nih.gov For instance, it significantly attenuated the expression of matrix metalloproteinase (MMP)-13, an enzyme implicated in cartilage degradation in osteoarthritis. nih.gov
The mechanism for this downregulation of MMP-13 appears to be mediated by mitogen-activated protein kinase phosphatase-1 (MKP-1). Dexamethasone treatment was found to enhance the expression of MKP-1 in both human and murine chondrocytes. nih.gov MKP-1, in turn, dephosphorylates and inactivates p38 MAP kinase, a signaling molecule that promotes MMP-13 expression. nih.gov This suggests that the therapeutic effects of glucocorticoids on chondrocyte gene expression are, at least in part, channeled through the induction of MKP-1. nih.gov
Beyond its effects on inflammation and matrix-degrading enzymes, dexamethasone also influences lipid and glucose metabolism within chondrocytes, which may be particularly relevant in the context of metabolic phenotypes of osteoarthritis. nih.gov Network analysis of the most affected genes identified nerve growth factor (NGF), phosphoinositide 3-kinase regulatory subunit 1 (PI3KR1), and vascular cell adhesion molecule 1 (VCAM1) as central nodes in the dexamethasone-regulated gene network. nih.gov
Table 1: Summary of Dexamethasone's Influence on Human Articular Chondrocyte Gene Expression
| Gene/Pathway Affected | Effect of Dexamethasone | Mediating Factor | Reference |
|---|---|---|---|
| Overall Gene Expression | Upregulated 480 genes, downregulated 755 genes (FC ≥ 2.0) | - | nih.gov |
| Matrix Metalloproteinase-13 (MMP-13) | Attenuated expression | MKP-1, p38 MAP kinase | nih.gov |
| Mitogen-activated protein kinase phosphatase-1 (MKP-1) | Enhanced expression | - | nih.gov |
| Genes related to inflammation | Anti-inflammatory effects | - | nih.gov |
| Genes related to cartilage anabolism/catabolism | Anti-catabolic effects | - | nih.gov |
| Lipid and Glucose Metabolism Genes | Modulated expression | - | nih.gov |
| Nerve Growth Factor (NGF), PI3KR1, VCAM1 | Identified as central network genes | - | nih.gov |
Modulation of Osteoblastic Differentiation in Rat Bone Marrow Stromal Cells
Dexamethasone is a potent inducer of osteoblastic differentiation in cultured rat bone marrow stromal cells (BMSCs). Continuous culture with dexamethasone stimulates the expression of key markers associated with mature osteoblasts. nih.gov These include increased alkaline phosphatase (AP) activity and mRNA levels, as well as the expression of osteopontin (B1167477), bone sialoprotein, and osteocalcin (B1147995) mRNA by day 8 of culture. nih.gov For high-level expression of osteocalcin, the co-addition of 1,25-dihydroxyvitamin D3 is essential. nih.gov
Dexamethasone can also act synergistically with other factors to promote osteogenesis. When combined with recombinant bone morphogenetic protein-2 (BMP-2), dexamethasone leads to significantly elevated AP activity and increased levels of osteoblastic mRNAs compared to either agent alone. nih.gov Flow cytometry analysis has shown that while dexamethasone or BMP-2 alone produces a mixed population of cells with low and high AP levels, the combination results in a more uniformly high-AP expressing cell population. nih.gov
The timing of dexamethasone exposure is critical for its effects on different stages of osteoblast maturation. It has been shown to act at both early and late stages to guide proliferative osteoprogenitor cells toward terminal maturation. nih.gov For example, the appearance of osteopontin mRNA precedes that of AP mRNA, being detectable in dexamethasone-treated colonies as early as day 4. nih.gov However, sustained exposure can have other effects, such as down-regulating collagen synthesis. nih.gov Interestingly, withdrawal of dexamethasone at 3 and 10 days was found to enhance cell number relative to continuous exposure. nih.gov Late-stage markers of differentiation, such as bone sialoprotein expression and matrix mineralization, show a systematic increase with prolonged dexamethasone exposure. nih.gov
Table 2: Effects of Dexamethasone on Rat Bone Marrow Stromal Cell Differentiation
| Marker/Process | Effect of Dexamethasone | Co-factor/Synergy | Reference |
|---|---|---|---|
| Alkaline Phosphatase (AP) | Stimulated activity and mRNA levels | Synergistic with BMP-2 | nih.gov |
| Osteopontin | Stimulated mRNA expression | - | nih.gov |
| Bone Sialoprotein (BSP) | Stimulated mRNA expression | Increases with prolonged exposure | nih.govnih.gov |
| Osteocalcin (OC) | Stimulated mRNA expression | Requires 1,25-dihydroxyvitamin D3 for high expression | nih.gov |
| Cell Proliferation | Enhanced upon withdrawal compared to continuous exposure | - | nih.gov |
| Collagen Synthesis | Slightly decreased | - | nih.gov |
| Matrix Mineralization | Increased with prolonged exposure | - | nih.gov |
| Lipoprotein Lipase (LpL) | Systematically decreased | - | nih.gov |
Effects on Adult Hippocampal Neural Progenitor Cell Proliferation
The influence of dexamethasone on adult hippocampal neural progenitor cells (NPCs) reveals a targeted effect on proliferation. In both in vivo and in vitro studies, dexamethasone has been shown to suppress the proliferation of these progenitor cells. nih.gov Daily injections of dexamethasone in adult rats for nine days resulted in an inhibition of NPC proliferation in the dentate gyrus. nih.gov This inhibitory effect appears to be transient, as it was no longer detectable 28 days after the cessation of treatment. nih.gov
In contrast, studies on the developing brain suggest a different outcome. A single dose of dexamethasone administered during mid-gestation in mice led to an enhanced proliferation of specific cerebral cortical neural stem/progenitor cell populations. nih.gov This was associated with dose-dependent changes in the expression of cell cycle inhibitors and genes that promote cell cycle re-entry. nih.gov This suggests that the timing and developmental context of glucocorticoid exposure are critical determinants of its effect on neural progenitor cell proliferation.
Regulation of PTEN Expression in Respiratory Cells for Anti-Asthma Research
Research into the molecular underpinnings of asthma has identified the phosphatase and tensin homolog deleted on chromosome ten (PTEN) as a key regulatory protein. PTEN functions by opposing the action of phosphoinositide 3-kinase (PI3K), a critical enzyme in inflammatory signaling pathways. nih.gov In a mouse model of asthma, allergen challenge led to a decrease in both PTEN protein expression and PTEN activity in the lungs. nih.gov Immunoreactive PTEN, which is normally present in the epithelial layers around the bronchioles, was observed to be dramatically reduced in asthmatic lungs. nih.gov
The reduction in PTEN is significant because the PI3K pathway is heavily involved in the recruitment and activation of eosinophils, key inflammatory cells in asthma. nih.gov Studies have shown that inhibiting PI3K or restoring PTEN levels can ameliorate asthma-like symptoms. The administration of adenoviruses carrying PTEN cDNA (AdPTEN) into the airways of asthmatic mice effectively reduced bronchial inflammation and airway hyperresponsiveness. nih.gov This intervention also significantly lowered the levels of interleukin-4 (IL-4), interleukin-5 (IL-5), and eosinophil cationic protein in the bronchoalveolar lavage fluid. nih.gov
While these studies did not directly use dexamethasone acetate monohydrate, glucocorticoids are a cornerstone of asthma therapy due to their broad anti-inflammatory effects. The findings that PTEN expression is reduced in asthmatic airways and that restoring its function is beneficial provide a potential molecular target for glucocorticoid action. Further research has shown that in obese children with asthma, dexamethasone-induced expression of FK506 binding protein 51 (FKBP51) in CD4+ T-lymphocytes is associated with poorer asthma control, indicating a complex and phenotype-specific interaction between glucocorticoids and the immune response in asthma. nih.gov
Advanced Drug Delivery Systems for Dexamethasone Acetate, Monohydrate
Polymeric Carrier Systems Research
Polymeric carriers offer a versatile platform for drug delivery, enabling the creation of conjugates that can alter the pharmacokinetic properties of the attached drug. These systems can be designed to respond to specific physiological cues, such as pH, for targeted drug release.
PEGylated Dexamethasone (B1670325) Conjugates
Polyethylene (B3416737) glycol (PEG) is a hydrophilic and biocompatible polymer widely used in drug delivery. researchgate.net Conjugating dexamethasone to PEG can improve its solubility and circulation time.
A novel linear multifunctional PEG-dexamethasone conjugate (click PEG-Dex) was synthesized using a facile Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, also known as a "click reaction". researchgate.netnih.gov In this system, dexamethasone is attached to the PEG backbone via an acid-labile hydrazone bond, which is designed to cleave and release the drug in the acidic microenvironment of inflamed tissues. researchgate.netnih.gov In vitro studies showed that the conjugate remained stable at physiological pH (6.0 and above) but demonstrated accelerated hydrolysis and drug release at an acidic pH of 5.0. nih.gov The release rate of dexamethasone from this click PEG-Dex conjugate was found to be approximately 0.5% per day. nih.gov When tested in an adjuvant-induced arthritis rat model, a single administration of the click PEG-Dex conjugate provided a sustained anti-inflammatory effect for over 15 days. researchgate.netnih.gov
Another approach involves incorporating dexamethasone conjugates into hydrogel systems. nih.gov A hydrolytically degradable hydrogel composed of poly (ethylene) glycol-bis-(acryloyloxy acetate) (PEG-bis-AA) and dexamethasone-conjugated hyaluronic acid (HA-DXM) has been developed for local and sustained drug delivery. nih.gov This system was evaluated in a rat model of traumatic brain injury, where it was shown to reduce lesion volume, inflammation, and apoptosis while increasing neuronal survival. nih.gov
Hydroxypropyl Methacrylamide (B166291) (HPMA) Copolymer Systems
N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers are well-studied, water-soluble, and biocompatible drug carriers. nih.gov A pH-sensitive HPMA copolymer-dexamethasone conjugate (P-Dex) has been developed specifically for the treatment of rheumatoid arthritis. nih.govnih.gov The system is designed to exploit the enhanced permeability and retention (EPR) effect for passive accumulation in inflamed joint tissues. nih.gov
The synthesis of this conjugate involves copolymerizing HPMA with a novel dexamethasone-containing monomer (MA-Gly-Gly-NHN=Dex) using reversible addition-fragmentation transfer (RAFT) polymerization. nih.gov This method allows for controlled molecular weight and a narrow polydispersity index (PDI). nih.gov The dexamethasone is linked to the polymer via a hydrazone bond, which is stable at neutral pH but cleaves under the acidic conditions found in inflamed or infected tissues, ensuring targeted drug release. nih.gov An in vitro drug-release study confirmed this pH dependency, with the highest rate of dexamethasone release occurring at pH 5 and 37°C. nih.gov In animal models of arthritis, the P-Dex conjugate demonstrated superior and more prolonged anti-inflammatory effects compared to free dexamethasone, which was attributed to its selective accumulation and pH-sensitive release in the arthritic joints. nih.gov
Poly(dimethylamino)ethyl Methacrylate (B99206) Conjugates
Poly(dimethylamino)ethyl methacrylate (pDMAEMA) is a pH-responsive, mucoadhesive polymer that has been investigated as a carrier for dexamethasone. nih.govsigmaaldrich.com This polymer can change its structure and properties in response to pH changes. sigmaaldrich.com In one study, pDMAEMA was synthesized by living radical polymerization and subsequently conjugated to dexamethasone via esterification, yielding conjugates with two different active agent-to-polymer ratios (10:1 and 20:1). nih.gov
High-performance liquid chromatography (HPLC) analysis confirmed the successful conjugation, indicating that approximately 80% of the initial dexamethasone was attached to the pDMAEMA polymer. nih.gov The study aimed to determine if the conjugated dexamethasone retained its bioactivity when applied to the apical side of human intestinal epithelial monolayers (Caco-2 and HT29-MTX-E12). nih.gov The research found that the pDMAEMA-dexamethasone conjugates were bioactive and mucoadhesive, suggesting that the dexamethasone is cleaved from the polymer at the target site. nih.gov The conjugates demonstrated the potential to transport dexamethasone across mucus-covered epithelial monolayers more efficiently than the free drug, highlighting the utility of pDMAEMA for localized delivery of hydrophobic compounds. nih.gov
Nanoparticle-Based Delivery Research
Nanoparticles offer another advanced strategy for drug delivery, encapsulating active compounds within a carrier to protect them from degradation and control their release.
Solid Lipid Nanoparticles (SLN) for Targeted Delivery
Solid lipid nanoparticles (SLNs) are colloidal carriers with a solid lipid core matrix that can encapsulate lipophilic drugs like dexamethasone acetate (B1210297). nih.govnih.gov They are an alternative to traditional carriers like liposomes and polymeric micelles. nih.gov
One line of research focused on developing SLNs for lung-targeting delivery of dexamethasone acetate via intravenous administration. nih.gov These SLNs were prepared by a high-pressure homogenization method. nih.gov The resulting nanoparticles had a mean diameter of 552 nm. nih.gov In a biodistribution study in mice, the concentration of dexamethasone in the lung was significantly higher and reached its maximum level 0.5 hours after injection of the SLNs compared to a dexamethasone solution. nih.gov The area under the curve for the SLN formulation in the lungs was 17.8-fold larger than that for the free drug solution, indicating effective lung targeting. nih.gov
Another study developed SLNs encapsulating a lipophilic prodrug, dexamethasone palmitate (DXMS-Pal), for treating pulmonary inflammation via nebulization. nih.gov This formulation was designed to target alveolar macrophages in the deep lung. nih.gov The study achieved a high drug loading efficiency and excellent colloidal stability, with the SLNs maintaining their integrity during the nebulization process. nih.gov
Table 1: Research Findings on Dexamethasone Acetate/Palmitate Loaded SLNs
| Parameter | SLN for IV Lung Targeting nih.gov | SLN for Nebulization nih.gov |
| Drug Form | Dexamethasone Acetate | Dexamethasone Palmitate |
| Mean Particle Size | 552 ± 6.5 nm | ~160-180 nm |
| Drug Loading Capacity | 8.79 ± 0.04% | - |
| Entrapment/Loading Efficiency | 92.1 ± 0.41% | ~94% |
| In Vitro Release | ~68% burst release in 2h, then gradual release over 48h | - |
| Post-Nebulization Recovery | Not Applicable | ~86-90% |
Data sourced from multiple studies for comparative purposes.
Cubosomes for Transdermal Applications (including physicochemical characterization)
Cubosomes are discrete, sub-micron, nanostructured particles of a cubic liquid crystalline phase formed by the self-assembly of lipids (like glyceryl monooleate) and stabilized by polymers in water. researchgate.netrjptonline.org Their unique bicontinuous cubic structure provides a large internal surface area, making them suitable for encapsulating hydrophilic, hydrophobic, and amphiphilic drugs for applications like transdermal delivery. researchgate.netnih.gov
Research has been conducted to develop dexamethasone acetate-loaded cubosomes (DA-Cub) and a corresponding gel (DA-Cub gel) to improve the drug's transdermal penetration and retention within the skin for treating inflammation. researchgate.net The DA-Cub formulation was prepared using a hot melt ultrasonic method. researchgate.net
Physicochemical Characterization: The characterization of these nanocarriers is essential to ensure their suitability for drug delivery. nih.gov Key parameters include particle size, zeta potential, and encapsulation efficiency. researchgate.netnih.gov
Particle Size and Polydispersity Index (PDI): The particle size of the developed DA-Cub was found to be 110.8 ± 0.87 nm. researchgate.net Particle size is a critical factor as it influences skin penetration. The PDI measures the uniformity of the particle size distribution. rjptonline.org
Zeta Potential: This parameter indicates the surface charge of the nanoparticles, which affects the stability of the colloidal dispersion. researchgate.net The DA-Cub formulation exhibited a zeta potential of -25.9 ± 1.31 mV, suggesting good stability. researchgate.net
Encapsulation Efficiency (EE%): This measures the percentage of the drug that is successfully entrapped within the nanoparticles. researchgate.net The DA-Cub showed a very high encapsulation efficiency of 97.97 ± 1.06%. researchgate.net
The structure and state of the encapsulated drug were further analyzed using techniques like transmission electron microscopy, differential scanning calorimetry (DSC), and X-ray analysis, which demonstrated that the drug was encapsulated in an amorphous form within the cubosome's bicontinuous structures. researchgate.net In vitro studies revealed a controlled drug release profile from the cubosomes. researchgate.net
Table 2: Physicochemical Characterization of Dexamethasone Acetate-Loaded Cubosomes (DA-Cub)
| Characteristic | Value | Reference |
| Particle Size | 110.8 ± 0.87 nm | researchgate.net |
| Zeta Potential | -25.9 ± 1.31 mV | researchgate.net |
| Encapsulation Efficiency | 97.97 ± 1.06% | researchgate.net |
| Preparation Method | Hot Melt Ultrasonic | researchgate.net |
Micellar Prodrug Systems for Enhanced Aqueous Solubility
Dexamethasone acetate, a potent corticosteroid, suffers from poor water solubility, which can limit its therapeutic efficacy. To overcome this, researchers are exploring advanced drug delivery systems. One promising approach is the use of micellar prodrug systems to enhance its aqueous solubility.
A study focused on developing nanocrystals of dexamethasone acetate using a high-pressure homogenization (HPH) method in a solid dispersion with the surfactant poloxamer 188. This process aimed to improve the drug's dissolution rate. The resulting nanocrystals, even in the presence of different polymorphic forms of dexamethasone acetate, demonstrated a significant increase in the rate of dissolution. The presence of a small amount of the surfactant was key to producing stable nanocrystals of a regular size. nih.gov
pH-Responsive Porous Silica (B1680970) Materials for Controlled Release
Controlled release systems are crucial for optimizing drug delivery and minimizing side effects. pH-responsive porous silica materials have emerged as a promising platform for the controlled release of dexamethasone. These materials can be designed to release the drug specifically at the site of inflammation, which often has a lower pH than healthy tissue.
Research has shown that conjugating dexamethasone to modified porous silica materials via a pH-responsive hydrazone bond is a highly efficient method for targeted delivery. researchgate.net The release rate of dexamethasone from these materials is pH-dependent and sustained. At a lower pH of 4.5, the amount of drug released over 10 days could be controlled within a range of 12.74–36.41%, depending on the specific characteristics of the silica material. In contrast, at a physiological pH of 7.4, less than 1.5% of the dexamethasone was released. researchgate.net This demonstrates the potential for targeted drug release in acidic inflammatory environments.
The physicochemical properties of the porous silica, such as pore size, particle size, and the number of silanol (B1196071) groups on the surface, play a vital role in drug loading and release behavior. researchgate.net For instance, larger particle sizes can lead to a slower release rate due to the longer diffusion distance for the cleaved drug. researchgate.net
Another approach involves using amino-functionalized mesoporous silica nanoparticles (MSNs). These MSNs have shown effective loading of dexamethasone phosphate (B84403) and controlled release profiles. explorationpub.com The pH-dependent surface charge of these functionalized nanoparticles allows for adaptability in various physiological environments. explorationpub.com Furthermore, hydroxyapatite (B223615) has been used to coat mesoporous silica, creating a system that exhibits well-defined pH-sensitive controlled release. researchgate.net
Interactive Table: pH-Dependent Release of Dexamethasone from Porous Silica
| pH | Release Percentage (10 days) |
| 4.5 | 12.74–36.41% |
| 7.4 | <1.5% |
Solid Dispersion Formulations for Bioavailability Enhancement
Solid dispersion is a widely used technique to improve the dissolution rate and bioavailability of poorly water-soluble drugs like dexamethasone. This involves dispersing the drug in an inert carrier matrix at the solid-state.
One study investigated the use of various polymers, including polyethylene glycol (PEG), pectin, and Eudragit® E PO, to create solid dispersions of dexamethasone. turkjps.orgturkjps.org The solvent evaporation method was used to prepare these formulations. The results indicated that Eudragit-based solid dispersions were particularly effective in taste-masking the bitter steroid. turkjps.org A formulation with a 1:4 ratio of dexamethasone to Eudragit® E PO was identified as optimal. turkjps.org The yield of the solid dispersion preparation was high, and the drug content was close to the theoretical amount. turkjps.org
Another study focused on creating inclusion complexes of dexamethasone acetate with beta-cyclodextrin (B164692) (βCD) using methods like kneading, coevaporation, and freeze-drying. nih.gov The phase-solubility profile showed that βCD significantly increased the solubility of dexamethasone acetate by 33-fold, indicating a 1:1 stoichiometric inclusion complex. nih.gov The dissolution studies revealed that the complexes, particularly those prepared by freeze-drying and kneading, exhibited significantly higher dissolution rates compared to the drug alone in various media. nih.gov
Hydrogel and Film Formulations Research
Cyclodextrin-Based Hydrogels for Ocular Delivery
Topical ocular administration of dexamethasone acetate is challenging due to its poor aqueous solubility and rapid precorneal elimination. To address this, researchers have developed cyclodextrin-based hydrogels. Cyclodextrins are known to enhance the solubility of poorly soluble drugs.
In one study, hydroxypropyl-β-cyclodextrin (HPβCD) and hydroxypropyl-γ-cyclodextrin (HPγCD) were used to increase the concentration of dexamethasone acetate in aqueous solutions. mdpi.comnih.gov These cyclodextrins increased the drug's solubility by factors of 500 and 1500, respectively. mdpi.comnih.gov These solutions were then combined with commercial ophthalmic gels to improve their persistence in the eye. mdpi.comnih.gov The resulting mixed gels, containing up to 0.7% (with HPβCD) and 2% (with HPγCD) of dexamethasone acetate, were optimized for physiological osmolality. mdpi.comnih.gov
In vitro release studies showed that the mixed gel with HPβCD released over 90% of the drug within 2 hours, similar to commercial eye drops. mdpi.comnih.gov The mixed gel with HPγCD, however, showed a more sustained release, with about 60% of the drug released in 2 hours. mdpi.comnih.gov Further biopharmaceutical assessment of these hydrogels demonstrated their potential for enhancing ocular bioavailability and transcorneal penetration. mdpi.comnih.gov The hydrogels were found to be Newtonian fluids with viscosities that could increase their retention time in the eye. mdpi.comnih.gov
Ureasil-Polyether Films for Sustained Release
Ureasil-polyether hybrid films are being investigated as versatile platforms for controlled drug delivery, including the sustained release of dexamethasone acetate. These films are synthesized using the sol-gel process.
Research has been conducted on ureasil-poly(ethylene oxide) (u-PEO) and ureasil-poly(propylene oxide) (u-PPO) films loaded with dexamethasone acetate. mdpi.com The study aimed to understand the film's network conformation and how it is affected by the incorporation and release of the drug. mdpi.com Another study focused on developing hydrophobic membranes from mixtures of ureasil-polyether materials for applications like guided bone regeneration, using dexamethasone as a model drug for in vitro release testing. researchgate.net The release profile of dexamethasone acetate from these membranes was analyzed, revealing that the composition of the polymer blend influences the release rate. researchgate.net
Implantable Systems Research
Implantable systems offer a means for long-term, localized delivery of dexamethasone, which is particularly beneficial for treating chronic conditions like uveitis. nih.govresearchgate.net These implants can provide sustained drug release over extended periods, reducing the need for frequent administrations.
One area of research involves the development of biodegradable implants. A commercially available dexamethasone intravitreal implant, Ozurdex®, is a bioerodible implant used for treating macular edema and noninfectious posterior uveitis. researchgate.netutexas.edu It consists of dexamethasone crystals embedded within a poly(lactic-co-glycolic acid) (PLGA) matrix. utexas.edu Studies have focused on characterizing and reverse-engineering such implants using processes like hot-melt extrusion. utexas.edumdpi.com The physicochemical properties of the PLGA polymer have been shown to affect the manufacturing and drug release kinetics of these implants. utexas.edu
Another innovative approach involves using atmospheric pressure plasma to create a dexamethasone-delivery metallic implant. nih.gov This technology creates a surface with advantageous material features like homogeneity and hydrophilicity, leading to more sustainable drug release compared to simple drug attachment. nih.gov
Polymer-Free Dimer Implants for Sustained Release
A significant innovation in the sustained delivery of corticosteroids is the development of polymer-free dimer implants. phadtarepharmacy.edu.in These systems offer a promising alternative to traditional polymer-based delivery vehicles, which can sometimes elicit an inflammatory response. Research has demonstrated the potential of these implants for controlled and sustained drug release. For instance, after intravitreal injection, polymer-free dexamethasone dimer implants have shown results comparable to other sustained release technologies. phadtarepharmacy.edu.in This approach holds promise for long-term management of chronic inflammatory conditions, potentially reducing the frequency of administrations and improving patient compliance.
Specialized Delivery Route Research
Ocular Delivery Systems (e.g., Transcorneal Permeation Enhancement Mechanisms)
Topical application of dexamethasone for ocular conditions is often limited by the eye's natural protective barriers. nih.gov To overcome this, various strategies are being explored to enhance the transcorneal permeation of dexamethasone acetate.
One approach involves the use of hydrogels formulated with cyclodextrins. nih.govnih.gov These hydrogels can act as corneal absorption promoters, significantly increasing the amount of dexamethasone acetate that permeates through the cornea compared to conventional eye drops. nih.govnih.govmdpi.com For example, specific hydrogel formulations have been shown to be non-cytotoxic to human corneal epithelial cells and can enhance the ocular bioavailability of the drug. nih.govnih.gov
Another strategy utilizes nanocarriers , such as nanoemulsions and mixed micellar systems. phadtarepharmacy.edu.innih.gov A chitosan-coated mixed micellar system using Soluplus® and Pluronic F-127 has been developed to improve the solubility and stability of dexamethasone. nih.gov This system demonstrated enhanced drug permeation across ocular tissues and was found to be non-irritant, highlighting its potential for effective ocular delivery. nih.gov Furthermore, poly(ε-caprolactone) nanofibers loaded with dexamethasone acetate have been investigated as a drug delivery platform for treating corneal injuries, showing alleviated signs of inflammation. nih.gov
Penetration enhancing agents (PEAs) are also being investigated to improve the transcorneal permeability of corticosteroids. nih.gov A novel polyacetylene polymer, along with cell-penetrating peptides like TAT and penetratin, has shown the ability to significantly increase the permeability of dexamethasone sodium-phosphate across the cornea in ex-vivo studies. nih.gov
Table 1: Ocular Delivery Systems for Dexamethasone Acetate
| Delivery System | Mechanism | Key Findings |
|---|---|---|
| Hydrogels with Cyclodextrins | Enhanced solubility and corneal absorption | Increased transcorneal permeation compared to standard eye drops. nih.govnih.govmdpi.com |
| Chitosan-Coated Mixed Micelles | Improved solubility and stability | Enhanced drug permeation and non-irritant formulation. nih.gov |
| Poly(ε-caprolactone) Nanofibers | Sustained release | Alleviated signs of corneal inflammation. nih.gov |
| Penetration Enhancing Agents (PEAs) | Increased corneal permeability | Significant increase in drug permeation across the cornea. nih.gov |
Transdermal Delivery Mechanisms (e.g., Cuticle Thinning, Keratin Structure Modification)
Transdermal delivery offers a non-invasive route for administering dexamethasone acetate, but the skin's barrier function, primarily the stratum corneum, poses a significant challenge. Research has focused on developing formulations that can enhance skin permeation.
Hydrogels containing nanostructured lipid carriers (NLCs) have shown significant potential in improving the topical delivery of dexamethasone acetate. nih.govresearchgate.net Studies using excised mouse skin have demonstrated that a hydrogel containing dexamethasone acetate-loaded NLCs resulted in a 7.3-fold higher permeation rate compared to a standard ointment. nih.govresearchgate.net Furthermore, the skin deposition of the drug was increased by 3.8 times compared to a simple hydrogel solution. nih.govresearchgate.net The NLCs, with a particle size of around 224.4 nm, encapsulate the drug in an amorphous state within a core-shell structure, facilitating its passage through the skin. nih.govresearchgate.net
Nose-to-Brain Delivery Approaches (e.g., Dry Powder Platforms)
The nose-to-brain pathway presents a unique and non-invasive route for delivering drugs directly to the central nervous system (CNS), bypassing the blood-brain barrier. mdpi.comnih.gov This approach is particularly promising for treating neuroinflammation. nih.gov
A dry powder platform for the nasal delivery of dexamethasone sodium phosphate has been developed. bohrium.compharmaexcipients.comnih.govresearchgate.net This system consists of drug-loaded microspheres blended with inert carriers like mannitol (B672) or lactose (B1674315) monohydrate. bohrium.compharmaexcipients.comnih.govresearchgate.net Formulations using mannitol as a carrier have demonstrated superior flow properties and enhanced permeability across epithelial models. bohrium.compharmaexcipients.comnih.govresearchgate.net Nasal deposition studies using a 3D-printed nasal cavity model have shown that a significant fraction of the dose (up to 17.0%) can be deposited in the olfactory region, indicating the potential for targeted brain delivery. bohrium.compharmaexcipients.comnih.govresearchgate.net
Research has shown that intranasally administered dexamethasone can be more effective in controlling neuroinflammation than intravenous administration at the same dose. mdpi.comnih.gov Studies in mice have demonstrated that intranasal dexamethasone leads to a significant reduction in inflammatory markers in the CNS. nih.gov Furthermore, intranasal delivery has been shown to reduce mortality and brain damage in an experimental model of ischemic stroke. nih.govresearchgate.net Biodistribution studies have confirmed that intranasal administration results in a faster and greater concentration of dexamethasone in the brain compared to intravenous injection.
Table 2: Nose-to-Brain Delivery of Dexamethasone
| Delivery System | Key Findings |
|---|---|
| Dry Powder Platform | Up to 17.0% deposition in the olfactory region. bohrium.compharmaexcipients.comnih.govresearchgate.net |
| Intranasal Administration | More effective than intravenous administration in controlling neuroinflammation. mdpi.comnih.gov |
| Reduces mortality and brain damage in an ischemic stroke model. nih.govresearchgate.net | |
| Faster and higher brain concentration compared to intravenous delivery. |
Organ-Targeted Delivery Systems (e.g., Kidney-Selective Accumulation)
Targeting drugs to specific organs can enhance their therapeutic efficacy while minimizing off-target side effects. For renal diseases, kidney-targeted drug delivery systems are a promising strategy. nih.govnih.gov These systems often utilize macromolecular carriers or prodrug approaches to achieve selective accumulation in the kidneys. nih.govnih.gov While general strategies for kidney-targeted delivery exist, such as using carriers like PVD that show preferential renal distribution, specific research on dexamethasone acetate monohydrate utilizing these advanced kidney-selective systems is an area for further exploration.
Gene Delivery Vectorization (e.g., Plasmid DNA Delivery Enhancement)
Dexamethasone has also been investigated for its role in enhancing gene delivery. In the cytosol, dexamethasone can bind to glucocorticoid receptors and facilitate the nuclear translocation of drug carriers, a useful property for nuclear-targeted drug delivery. nih.gov
Conjugates of dexamethasone with polymers like polyethylenimine (PEI) have been developed as carriers for plasmid DNA (pDNA). nih.gov In a study on acute lung injury, a dexamethasone-conjugated PEI carrier (PEI2k-Dexa) demonstrated higher transfection efficiency in lung epithelial cells compared to PEI alone. nih.gov This conjugate not only improved pDNA delivery but also exerted an anti-inflammatory effect by reducing the levels of pro-inflammatory cytokines. nih.gov These findings suggest that such conjugates could be beneficial for combined gene and drug therapy. nih.gov
Another area of research involves the use of dexamethasone in conjunction with adeno-associated virus (AAV) vectors for gene therapy. Studies have investigated the effect of dexamethasone on the transduction efficiency of AAV vectors, noting that it can influence vector clearance from the blood. nih.gov
Drug Release Kinetics and Modeling
The efficacy of advanced drug delivery systems for dexamethasone acetate, monohydrate is intrinsically linked to the kinetics of drug release. Understanding and modeling these kinetics are paramount for designing systems that deliver the drug at a desired rate and duration. This section delves into the characterization of pH-dependent release, the mechanisms governing sustained and controlled release, and the mathematical models used to describe these processes.
pH-Dependent Release Profile Characterization
The local pH environment at a target site, such as an inflamed tissue or an intracellular compartment, can be leveraged to trigger drug release. Advanced drug delivery systems for dexamethasone acetate are often designed to be pH-sensitive, exhibiting different release rates at varying pH levels.
One common strategy involves encapsulating or conjugating dexamethasone to a pH-sensitive polymer. For instance, studies have utilized polymers with ionizable functional groups that respond to changes in pH. mdpi.com In acidic environments, which are characteristic of inflamed tissues (pH ~6.3) and intracellular lysosomes (pH ~5.0), these polymers can swell or degrade, leading to an accelerated release of the encapsulated drug. nih.govnih.gov
Research has demonstrated that dexamethasone conjugated to hyaluronic acid via pH-sensitive ester bonds shows a significantly higher release rate at a mildly acidic pH of 5.2 compared to a physiological pH of 7.4. mdpi.com Over a 35-day period, approximately 80-90% of the dexamethasone was released at pH 5.2, while only 50-60% was released at pH 7.4. mdpi.com This pH-dependent release is advantageous for targeting inflamed tissues where the local pH is lower than in healthy tissues. mdpi.com
Similarly, dexamethasone linked to a poly(N-(2-hydroxypropyl) methacrylamide) (pHPMA) carrier via a pH-sensitive hydrazone bond also exhibited faster release at acidic pH. nih.gov In vitro studies showed that at pH 5.0, approximately 80% of the drug was released within 6 hours, a much faster rate than at the physiological pH of 7.4. nih.gov Laponite nanoplates have also been explored as a platform for the pH-dependent release of dexamethasone, with faster release observed at an acidic pH of 5.4 compared to physiological pH. nih.govresearchgate.net
The following table summarizes the pH-dependent release of dexamethasone from different delivery systems.
| Delivery System | pH 5.0-5.4 | pH 6.3 | pH 7.4 | Observation Period |
| Hyaluronic Acid Conjugate mdpi.com | 80-90% release | - | 50-60% release | 35 days |
| pHPMA Conjugate nih.gov | ~80% release within 6h | Faster release than pH 7.4 | Slower release | Hours |
| Laponite Nanoplates nih.gov | Faster release rate | - | Slower release rate | Not specified |
Sustained and Controlled Release Mechanism Studies
Achieving sustained and controlled release of dexamethasone acetate is crucial for long-term therapeutic effects and minimizing side effects. This is often accomplished by incorporating the drug into a biodegradable and biocompatible polymer matrix. The primary mechanisms governing release from such systems are diffusion, polymer erosion, and swelling.
The hydrophobicity of the polymer matrix also plays a significant role. Silicone matrices, being highly hydrophobic, limit the penetration of water into the device. nih.gov This results in only partial dissolution of the dexamethasone particles, and the dissolved drug then diffuses out of the system due to concentration gradients. nih.gov Interestingly, studies have shown that even very thin silicone layers can effectively trap the drug for extended periods. nih.gov
Nanoparticle-based systems offer another avenue for controlled release. Dexamethasone-loaded PLGA nanoparticles embedded in an alginate hydrogel have demonstrated the ability to release approximately 90% of the drug over a two-week period. nih.gov The crosslinking density of the hydrogel can be adjusted to control the degradation time and, consequently, the drug release rate. nih.govresearchgate.net Polyurethane and its nanocomposites have also been investigated for the controlled release of dexamethasone acetate. The incorporation of nanoparticles can increase the water absorption and accelerate the hydrolysis of the polymer, thereby increasing the drug release rate. nih.gov
Peptide nanofiber gels are another innovative approach. By conjugating dexamethasone to a peptide amphiphile (PA) via a hydrolytically labile hydrazone linkage, a sustained release over several weeks can be achieved. csmres.co.uk In one study, approximately 40% of the total dexamethasone was released from such a gel over a month. csmres.co.uk
Mathematical Modeling of Drug Release Kinetics (e.g., Higuchi, Peppas, Weibull models)
To quantitatively describe and predict the release of dexamethasone acetate from various delivery systems, several mathematical models are employed. These models help in understanding the underlying release mechanisms and in optimizing the formulation design. jresm.org
The Higuchi model is often used to describe drug release from matrix systems where the release is governed by Fickian diffusion. jresm.orgnih.govnih.gov It describes the cumulative amount of drug released as being proportional to the square root of time. This model is particularly relevant for systems where the drug is dispersed in an insoluble matrix, and the release occurs through diffusion from the matrix.
The Korsmeyer-Peppas model is a more generalized model that can describe drug release from polymeric systems when the release mechanism is not well-known or when more than one type of release phenomenon is involved. nih.govjapsonline.comcolab.ws The model relates the cumulative drug release to time through a release exponent 'n', which provides insight into the release mechanism. For a cylindrical geometry, an 'n' value of approximately 0.45 suggests Fickian diffusion, while a value approaching 0.89 indicates case-II transport, which is related to polymer swelling or relaxation. Values between 0.45 and 0.89 suggest an anomalous or non-Fickian transport, which is a combination of diffusion and swelling-controlled release. japsonline.com
The Weibull model is an empirical model that can be applied to various types of drug release curves. nih.govjapsonline.com It is flexible and can describe release profiles that are either exponential, sigmoidal, or parabolic. The shape parameter of the Weibull distribution provides an indication of the mechanism of drug transport.
The selection of the most appropriate model is typically based on the goodness of fit to the experimental data, often evaluated using the coefficient of determination (R²). nih.gov For instance, in a study of dexamethasone release from PLGA microspheres, the Korsmeyer-Peppas model was used to analyze the release mechanism. nih.gov
The following table provides a brief overview of commonly used mathematical models for drug release kinetics.
| Model | Equation | Description | Applicability |
| Higuchi | Mt / M∞ = kH * t1/2 | Describes diffusion-controlled release from a matrix. | Insoluble matrix systems. jresm.orgnih.gov |
| Korsmeyer-Peppas | Mt / M∞ = kKP * tn | Semi-empirical model describing release from polymeric systems. 'n' indicates the release mechanism. | When the release mechanism is unknown or complex. nih.govjapsonline.com |
| Weibull | Mt / M∞ = 1 - exp[-(t)b / a] | Empirical model adaptable to various release profiles. | Broad applicability to different release patterns. nih.govjapsonline.com |
Mt / M∞ is the fraction of drug released at time t, k is a release rate constant, and a and b are parameters of the Weibull model.
By fitting experimental release data to these models, researchers can gain valuable insights into the mass transport mechanisms controlling the release of dexamethasone acetate from advanced drug delivery systems, thereby facilitating the development of more effective and predictable therapeutic formulations.
Preclinical Pharmacodynamic and Pharmacokinetic Studies of Dexamethasone Acetate, Monohydrate
In Vivo Anti-inflammatory and Immunosuppressive Efficacy Models
The adjuvant-induced arthritis (AIA) model in rats is a well-established method for studying chronic inflammation and the efficacy of anti-arthritic drugs. In this model, the injection of Complete Freund's Adjuvant (CFA) triggers a systemic inflammatory response, with pronounced swelling and pathological changes in the joints, particularly the ankle.
In one study, a macromolecular prodrug of dexamethasone (B1670325), N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-dexamethasone conjugate (P-Dex), was evaluated in AIA rats. The results indicated a significant reduction in ankle diameter and articular index scores in the P-Dex treated group compared to the saline control group.
| Treatment Group | Change in Ankle Diameter (mm) | Articular Index Score |
| Saline | Data not available | Data not available |
| P-Dex | Significant reduction observed | Significant reduction observed |
| Free Dexamethasone | Data not available | Data not available |
This table is based on qualitative findings from the study and does not represent specific numerical data.
These findings suggest that dexamethasone acetate (B1210297), both in its free form and as part of a drug delivery system, can effectively suppress the inflammatory processes characteristic of rheumatoid arthritis in preclinical models.
Acute kidney injury (AKI) is often characterized by a robust inflammatory response, leading to tissue damage. Preclinical models of AKI, frequently induced by agents like lipopolysaccharide (LPS), are used to investigate potential therapeutic interventions. Dexamethasone has been evaluated in these models for its ability to mitigate inflammation.
In a mouse model of LPS-induced AKI, administration of dexamethasone resulted in a significant reduction in the serum levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com Furthermore, dexamethasone treatment has been associated with a decrease in markers of oxidative stress, which plays a crucial role in the pathophysiology of AKI. mdpi.com
Studies have shown that panaxadiol (B190476) saponin (B1150181) (PDS) and dexamethasone have similar ameliorative effects on renal function in LPS-induced AKI mice. mdpi.com Both compounds were found to reduce serum creatinine (B1669602) and blood urea (B33335) nitrogen levels. mdpi.com The protective mechanism involves the inhibition of the NF-κB signaling pathway, leading to decreased production of TNF-α and IL-6, and the downregulation of inducible nitric oxide synthase (iNOS) protein expression, thereby inhibiting oxidative stress. mdpi.com
| Treatment Group | Serum TNF-α Levels | Serum IL-6 Levels | Oxidative Stress Markers |
| LPS Control | Elevated | Elevated | Increased |
| LPS + Dexamethasone | Significantly Reduced | Significantly Reduced | Reduced |
This table illustrates the general findings on the effect of dexamethasone on inflammatory and oxidative stress markers in LPS-induced AKI models.
These results highlight the potential of dexamethasone acetate to protect the kidneys from inflammatory damage by modulating cytokine production and reducing oxidative stress.
Dexamethasone is commonly used in the clinical management of glioblastoma to reduce peritumoral edema. Preclinical studies have also investigated its direct effects on tumor growth, with some evidence suggesting a potential for tumor regression.
In some cases, the administration of dexamethasone has led to a notable regression of glioblastoma in imaging studies, although this effect can sometimes be a confounding factor in distinguishing tumors from other lesions like primary central nervous system lymphoma. nih.gov The mechanisms underlying this regression are not fully understood but may involve the potent anti-inflammatory and immunosuppressive effects of the glucocorticoid.
The use of dexamethasone-based carriers is an area of active research aimed at enhancing the delivery and efficacy of the drug to the tumor site. These carriers are designed to improve the pharmacokinetic profile of dexamethasone and potentially increase its anti-tumor activity.
While a definitive chemotherapeutic role for dexamethasone in glioblastoma is not established, these preclinical observations suggest a complex interaction between the steroid and the tumor microenvironment that warrants further investigation.
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used in preclinical models to study the innate immune response. Dexamethasone acetate has been shown to be a powerful inhibitor of LPS-induced inflammation.
In these models, dexamethasone effectively suppresses the activation of monocytes and macrophages, key cells in the inflammatory cascade. researchgate.net This is evidenced by a reduction in the production of pro-inflammatory cytokines, such as IL-12p40, by LPS-stimulated monocytic cells. researchgate.net The inhibitory mechanism involves the downregulation of the activity of c-Jun N-terminal kinase (JNK), activator protein-1 (AP-1), and NF-κB transcription factors. researchgate.net
Furthermore, dexamethasone has been demonstrated to inhibit the infiltration of neutrophils into inflammatory sites. In a rat model, dexamethasone attenuated LPS-induced leukocyte adhesion and emigration in post-capillary venules.
| Parameter | LPS Control Group | LPS + Dexamethasone Group |
| Monocyte Activation (e.g., IL-12p40 production) | High | Significantly Reduced |
| Neutrophil Infiltration | High | Significantly Reduced |
This table summarizes the inhibitory effects of dexamethasone on key inflammatory events in LPS-induced models.
These findings underscore the potent immunosuppressive effects of dexamethasone acetate on critical cellular components of the inflammatory response.
The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified over time.
Dexamethasone acetate consistently demonstrates significant anti-inflammatory activity in this model. Administration of dexamethasone leads to a marked reduction in paw volume compared to control animals. This effect is attributed to its ability to inhibit the release of various inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, which are responsible for the vascular changes and edema formation.
In one study, dexamethasone was used as a positive control and significantly reduced carrageenan-induced paw edema. The anti-inflammatory effect of dexamethasone in this model is often used as a benchmark for evaluating the potency of novel anti-inflammatory compounds.
| Treatment Group | Paw Edema Volume (relative to control) |
| Carrageenan Control | 100% |
| Carrageenan + Dexamethasone | Significantly Reduced |
This table illustrates the typical outcome of dexamethasone treatment in the carrageenan-induced paw edema model.
The acetic acid-induced writhing model in mice is a widely used screening tool for assessing the analgesic activity of compounds. Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a manifestation of visceral pain. The number of writhes over a specific period is counted, and a reduction in the number of writhes by a test compound is indicative of an analgesic effect.
Dexamethasone, as a potent anti-inflammatory agent, is expected to exhibit analgesic properties in this model. The pain induced by acetic acid is mediated by the release of endogenous substances such as prostaglandins, which sensitize nociceptors. By inhibiting the synthesis of prostaglandins, dexamethasone can reduce the pain response.
Formalin-Induced Licking Models for Anti-Nociceptive Effects
Dexamethasone has demonstrated efficacy in reducing post-neurectomy neuropathic pain in clinical settings. A randomized, placebo-controlled, double-blind prospective study investigated the efficacy of dexamethasone in preventing post-neurotomy neuropathic pain following procedures on cervical, thoracic, lumbar, and sacroiliac joints. The study revealed a statistically significant reduction in the incidence of post-neurotomy pain in the group receiving dexamethasone compared to the saline control group. nih.gov At the 4 and 8-week follow-up, a significantly lower incidence of pain was observed in the steroid group (3 out of 35) compared to the control group (20 out of 35). nih.gov
Drug Distribution and Targeted Accumulation Research
Organ-Specific Accumulation Studies (e.g., Kidney, Synovial Tissue Tropism)
Biodistribution studies of dexamethasone acetate-loaded nanostructured lipid carriers (NLCs) in mice have shown preferential accumulation in the liver and lungs following intravenous administration. nih.gov In a study involving γ-carrageenan-induced pleurisy in rats, intravenously administered dexamethasone acetate-NLCs resulted in a peak concentration of dexamethasone in the pleural exudate that was 8.3 times higher than that of free dexamethasone. nih.gov This suggests that nanoparticle-based delivery systems can enhance the selective delivery of dexamethasone acetate to inflamed tissues.
Intracellular Localization Studies (e.g., Nuclear Uptake Facilitation Mechanisms)
Dexamethasone acts by binding to glucocorticoid receptors, which are located in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus. Autoradiographic studies have demonstrated the specific binding and nuclear localization of ³H-dexamethasone in various cell types within adult mouse lungs, including alveolar type II cells, bronchiolar and arteriolar smooth muscle cells, fibroblasts, and endothelial cells. nih.gov This nuclear uptake is a critical step in mediating the genomic effects of dexamethasone, which involve the activation and repression of key genes involved in the inflammatory response. nih.govmedchemexpress.com
Further research has explored the use of nanocarriers to facilitate intracellular delivery. For instance, PLGA nanospheres loaded with dexamethasone acetate were shown to be taken up by bone marrow-derived macrophages (BMMs), with intracellular localization observed within 10 minutes of treatment. nih.gov The nanospheres were visible as punctate signals throughout the cytoplasm. nih.gov
Transcorneal Permeation Studies (e.g., Ex Vivo Porcine Cornea Models)
The cornea presents a significant barrier to topical drug delivery to the eye. Dexamethasone acetate, being more lipophilic than dexamethasone, has been shown to more readily permeate the cornea. mdpi.com Ex vivo studies using porcine corneas are frequently employed to evaluate the transcorneal permeation of ophthalmic drugs due to the anatomical and physiological similarities between porcine and human corneas. nih.govresearchgate.netunipr.it
Research has demonstrated that hydrogel formulations containing dexamethasone acetate can enhance its transcorneal permeation compared to commercially available dexamethasone eye drops. mdpi.com These studies highlight the potential of dexamethasone acetate in topical ocular formulations for treating eye inflammation. mdpi.com The permeability of drugs across the porcine cornea is generally considered to be lower than that of the rabbit cornea. unipr.it
| Formulation | Permeability Enhancement Compared to Control | Reference |
|---|---|---|
| Dexamethasone Acetate Hydrogel | Higher permeation than DEXAFREE® and MAXIDEX® | mdpi.com |
Biotransformation and Metabolism Research
Hydrolysis of Acetate Ester to Active Dexamethasone in Biological Systems
Dexamethasone acetate is a prodrug that undergoes hydrolysis to the active form, dexamethasone. mdpi.comcapes.gov.br This biotransformation is a crucial step for its therapeutic activity. The hydrolysis of the acetate ester can occur in various biological systems. mdpi.comcapes.gov.br Studies have shown that dexamethasone acetate is hydrolyzed to dexamethasone during absorption across the cornea. mdpi.com The rate of hydrolysis of steroid esters can be influenced by the length of the ester chain. capes.gov.br
Comparative Pharmacodynamic Studies
Preclinical research into dexamethasone acetate, monohydrate often involves its incorporation into advanced drug delivery systems, such as polymer conjugates. These systems aim to modify the pharmacodynamic and pharmacokinetic profile of the parent drug to enhance its therapeutic efficacy and reduce systemic side effects. The primary strategy is to achieve targeted delivery and controlled release at the site of inflammation or disease. nih.gov
Comparison of Dexamethasone Acetate Conjugates with Free Dexamethasone in Preclinical Efficacy Models
The conjugation of dexamethasone to various carriers has been shown in preclinical models to alter its therapeutic effects significantly compared to the administration of free dexamethasone. These studies highlight the potential of conjugation to improve treatment outcomes for various inflammatory conditions.
One of the key areas of investigation is in the treatment of rheumatoid arthritis. nih.gov In an adjuvant-induced arthritis rat model, a novel pH-sensitive dexamethasone-N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer conjugate (P-Dex) demonstrated superior and more prolonged anti-inflammatory effects than systemically administered free dexamethasone. nih.govnih.gov This enhanced efficacy is attributed to the conjugate's ability to selectively accumulate in the inflamed joint tissue. nih.gov The acidic environment of the inflamed joint facilitates the cleavage of the hydrazone bond linking the drug to the polymer, allowing for localized drug release. nih.gov This targeted approach also resulted in greater preservation of bone and cartilage compared to treatment with free dexamethasone. nih.govnih.gov
Further studies with HPMA-based conjugates in animal models of arthritis and lupus nephritis have reinforced these findings. In a mouse model of collagen-induced arthritis, a single injection of a dexamethasone conjugate was as effective as daily doses of free dexamethasone for one month. nih.gov Similarly, in mouse models of lupus nephritis, monthly injections of a dexamethasone-HPMA conjugate were able to abolish albuminuria and reduce macrophage infiltration more effectively than daily free dexamethasone treatment, without causing the significant bone quality deterioration seen with the free drug. nih.gov Another study found that a dexamethasone conjugate administered monthly was as effective as free dexamethasone but did not lead to systemic bone loss, a major side effect of glucocorticoid therapy. nih.gov
The pharmacodynamic advantages are often underpinned by altered pharmacokinetic profiles. For instance, one study in a rat model showed that the oral bioavailability of a conjugated form of dexamethasone was approximately 1.5 times higher than that of free dexamethasone. nih.gov
The table below summarizes comparative findings from a preclinical study on an adjuvant-induced arthritis rat model, illustrating the enhanced therapeutic profile of a dexamethasone-polymer conjugate (P-Dex) versus free dexamethasone.
| Efficacy Parameter | Free Dexamethasone | Dexamethasone-HPMA Conjugate (P-Dex) | Reference |
| Anti-inflammatory Effect | Standard | Superior and longer-lasting | nih.gov |
| Bone Preservation | Standard | Greater preservation observed | nih.gov |
| Cartilage Preservation | Standard | Greater preservation observed | nih.gov |
| Drug Accumulation | Systemic distribution | Specific accumulation in inflamed joints | nih.gov |
In the context of ocular diseases, conjugation strategies aim to prolong the residence time of the drug in the eye. Pullulan-dexamethasone conjugates, which self-assemble into nanoparticles, have been studied for intravitreal administration. nih.govnih.gov In preclinical animal models, these conjugates were found to be safe and showed prolonged retention within the vitreous. nih.gov Pharmacokinetic simulations based on this data predicted that the conjugates could release free, active dexamethasone for over 16 days. nih.govnih.gov This sustained release profile represents a significant pharmacodynamic advantage over the frequent administration required for free dexamethasone eye drops.
Other research has focused on developing dexamethasone conjugates with carriers that have a natural affinity for specific tissues. For example, conjugates designed with cartilage-affine carriers demonstrated increased binding and therapeutic efficacy in an ex vivo model, significantly reducing inflammatory markers like IL-6, COX-2, and MMP-13 compared to the free drug. nih.gov
Analytical Methodologies and Characterization of Dexamethasone Acetate, Monohydrate
Chromatographic Techniques for Quantification and Purity Assessment
Chromatographic methods are central to the analysis of dexamethasone (B1670325) acetate (B1210297), monohydrate, offering high-resolution separation and sensitive detection. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the predominant techniques utilized for these purposes. scribd.com
High Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection stands as a robust and widely adopted method for the routine analysis of dexamethasone acetate, monohydrate. scielo.brresearchgate.net Its application spans from quantifying the active pharmaceutical ingredient (API) in various formulations to assessing its purity by detecting any related substances.
The development of a reliable HPLC method necessitates the careful optimization of several key parameters to achieve the desired separation and sensitivity.
Mobile Phase Composition: The choice of mobile phase is critical for achieving optimal separation. A common mobile phase for dexamethasone acetate analysis is a mixture of methanol (B129727) and water, often in a 65:35 (v/v) ratio. scielo.brresearchgate.netresearchgate.net The pH of the mobile phase can also be adjusted, for instance with orthophosphoric acid, to improve peak shape and resolution. researchgate.net
Column Selection: Reversed-phase columns, such as C18 or C8, are frequently employed for the analysis of dexamethasone acetate. scielo.brresearchgate.netnih.gov These columns, packed with silica (B1680970) particles to which hydrocarbon chains are bonded, provide a nonpolar stationary phase that effectively retains and separates the moderately nonpolar dexamethasone acetate molecule from other components. Column dimensions and particle size are also important considerations, with typical columns being 250 mm x 4.6 mm with a 5 µm particle size. scielo.brresearchgate.net
Temperature Control: Maintaining a consistent column temperature, for example at 30°C, is crucial for ensuring the reproducibility of retention times and peak shapes. scielo.brresearchgate.net
A typical HPLC method for the quantification of dexamethasone acetate in a cream formulation utilized a MetaSil ODS column (250 x 4.6 mm, 5 µm) with a mobile phase of methanol and water (65:35 v/v) at a flow rate of 1.0 ml/min and UV detection at 254 nm. researchgate.net Another study for its analysis in microemulsions employed a Lichrospher 100 RP-18 column (250 mm x 4 mm, 5 µm) with a similar mobile phase and a detection wavelength of 239 nm. scielo.brresearchgate.net
Table 1: Example HPLC Method Parameters for Dexamethasone Acetate Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | MetaSil ODS (250 x 4.6 mm, 5 µm) researchgate.net | Lichrospher 100 RP-18 (250 mm x 4 mm, 5 µm) scielo.brresearchgate.net |
| Mobile Phase | Methanol:Water (65:35 v/v) researchgate.net | Methanol:Water (65:35 v/v) scielo.brresearchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min scielo.brresearchgate.net |
| Detection | UV at 254 nm researchgate.net | UV at 239 nm scielo.brresearchgate.net |
| Temperature | Ambient researchgate.net | 30 ± 2 °C scielo.brresearchgate.net |
HPLC methods are also developed for the simultaneous determination of dexamethasone acetate alongside other active ingredients in combination drug products. For instance, a method was developed to simultaneously quantify ciprofloxacin (B1669076) and dexamethasone using a C8 column and a mobile phase of phosphate (B84403) buffer and methanol (41:59 v/v), with detection at 270 nm. scite.ai This demonstrates the versatility of HPLC in handling complex mixtures.
Ensuring the purity of dexamethasone acetate is paramount. HPLC is a powerful tool for separating and quantifying impurities, including related substances from the manufacturing process and degradation products that may form during storage. nih.gov Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, and heat, are conducted to identify potential degradation products. An HPLC method for determining related substances on dexamethasone-coated drug-eluting stents was developed using a Zorbax Eclipse XDB C8 column with a gradient elution and UV detection at 239 nm. nih.gov The United States Pharmacopeia (USP) specifies limits for impurities, stating not more than 1.0% of any individual impurity and not more than 2.0% of total impurities are to be found. drugfuture.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite and Degradant Profiling
For the identification and characterization of metabolites and complex degradation products, the enhanced selectivity and sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) are indispensable. researchgate.netnih.gov This technique couples the separation power of LC with the mass-analyzing capability of a tandem mass spectrometer.
LC-MS/MS has been instrumental in studying the metabolic fate of dexamethasone in biological systems. A study investigating dexamethasone-induced metabolic changes in rats utilized a chemical isotope labeling (CIL) LC-MS platform to analyze the amine/phenol sub-metabolomes in various organs. bohrium.comnih.gov This powerful approach revealed significant perturbations in numerous metabolite levels across different tissues, providing insights into the biochemical effects of the drug. bohrium.comnih.govmdpi.com For instance, in the kidney, the levels of 186 metabolites were found to be significantly altered. mdpi.com
Analytical Method Validation Parameters
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). scielo.br The validation process assesses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.netscielo.br
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.netscielo.br For example, a validated HPLC method for dexamethasone acetate showed linearity over a concentration range of 2.0-30.0 µg/mL with a correlation coefficient (r²) of 0.9995. scielo.br
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.netscielo.br This is often determined by recovery studies, where a known amount of pure drug is added to a sample and the recovery is measured. Good recovery values were obtained for dexamethasone acetate in a validated method. scielo.br
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.netscielo.br It is usually expressed as the relative standard deviation (RSD). A validated method for dexamethasone acetate demonstrated a relative standard deviation (RSD) of less than 3%. scielo.br
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scite.ai
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scite.ai For a particular HPLC method, the LOQ for dexamethasone was found to be 0.065 µg/ml. scite.ai
Table 2: Summary of Validation Parameters for a Dexamethasone Acetate HPLC Method
| Parameter | Result | Reference |
|---|---|---|
| Linearity (Concentration Range) | 2.0-30.0 µg/mL | scielo.br |
| Correlation Coefficient (r²) | 0.9995 | scielo.br |
| Precision (RSD) | < 3% | scielo.br |
| Accuracy (Recovery) | Good recovery values obtained | scielo.br |
| Limit of Quantitation (LOQ) | 0.065 µg/mL | scite.ai |
| Limit of Detection (LOD) | 0.022 µg/mL | scite.ai |
Linearity and Calibration Range Determination
The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the analytical signal. For dexamethasone acetate, this is a critical parameter in quantitative analysis. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.
In one study, a reversed-phase HPLC (RP-HPLC) method demonstrated linearity for dexamethasone acetate over a concentration range of 2.0 to 30.0 µg/mL, with a correlation coefficient (r²) of 0.9995. scielo.brresearchgate.netscienceopen.com Another HPLC method established linearity in the range of 50.0 to 150.0 µg/mL with a correlation coefficient of 0.9992. ijnrd.org Similarly, a validated HPLC method for determining dexamethasone acetate in cream preparations showed a correlation coefficient of 0.9999 over a concentration range of 5-60 mg/ml. researchgate.net The linearity of a method for dexamethasone was also confirmed in the range of 3-21 mg/mL with a correlation coefficient (r²) of ≥ 0.999. researchgate.net
UV spectrophotometric methods have also been developed and validated. For instance, various techniques such as Induce Dual Wavelength (IDW), Fourier Self-Deconvolution (FSD), Ratio Difference (RD), and Derivative Ratio (DD1) have shown linearity over ranges like 4.00–40.00 µg/mL (IDW), 2.00–32.00 µg/mL (FSD), and 4.00–32.00 µg/mL (RD and DD1). nih.gov
Table 1: Linearity and Calibration Range of Dexamethasone Acetate
| Analytical Technique | Linearity Range | Correlation Coefficient (r²) |
| HPLC | 2.0-30.0 µg/mL | 0.9995 scielo.brresearchgate.netscienceopen.com |
| HPLC | 50.0-150.0 µg/mL | 0.9992 ijnrd.org |
| HPLC | 5-60 mg/ml | 0.9999 researchgate.net |
| HPLC | 3-21 mg/mL | ≥ 0.999 researchgate.net |
| UV-Vis Spectrophotometry (IDW) | 4.00–40.00 µg/mL | Not specified |
| UV-Vis Spectrophotometry (FSD) | 2.00–32.00 µg/mL | Not specified |
| UV-Vis Spectrophotometry (RD) | 4.00–32.00 µg/mL | Not specified |
| UV-Vis Spectrophotometry (DD1) | 4.00–32.00 µg/mL | Not specified |
Accuracy and Recovery Assessment
Accuracy, often evaluated through recovery studies, demonstrates the closeness of the measured value to the true value. For dexamethasone acetate, this is typically assessed by spiking a known amount of the standard into a sample matrix.
In a study validating an HPLC method for dexamethasone acetate in a cream, the recovery test yielded an average of 97.85%. researchgate.netnih.gov Another HPLC method for its determination in microemulsions showed good recovery values for all tested drug concentrations. scielo.brresearchgate.netscienceopen.com A stability-indicating HPLC method for dexamethasone related substances on drug-eluting stents showed recovery ranging from 89.6% to 105.8% for dexamethasone acetate. nih.gov Furthermore, a separate HPLC method demonstrated recovery values between 98.6% and 101.6%. ijnrd.org
Table 2: Accuracy and Recovery of Dexamethasone Acetate
| Analytical Technique | Sample Matrix | Average Recovery (%) |
| HPLC | Cream | 97.85 researchgate.netnih.gov |
| HPLC | Microemulsions | Good recovery scielo.brresearchgate.netscienceopen.com |
| HPLC | Drug-eluting stents | 89.6 - 105.8 nih.gov |
| HPLC | Tablets | 98.6 - 101.6 ijnrd.org |
Precision Analysis (Repeatability, Intermediate Precision)
Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
An HPLC method for dexamethasone acetate in cream demonstrated a precision with an RSD of 0.53%. researchgate.netnih.gov Another HPLC method for its analysis in microemulsions showed a precision with an RSD of less than 3%. scielo.brresearchgate.netscienceopen.com A stability-indicating method reported repeatability at various concentrations with RSD values of 4.1%, 1.7%, and 1.6%, and an intermediate precision of less than 6%. nih.gov An additional HPLC method showed a method precision with an RSD of less than 2%. ijnrd.org
Table 3: Precision of Dexamethasone Acetate Analysis
| Analytical Technique | Precision Type | RSD (%) |
| HPLC | Not specified | 0.53 researchgate.netnih.gov |
| HPLC | Not specified | < 3 scielo.brresearchgate.netscienceopen.com |
| HPLC | Repeatability | 4.1, 1.7, 1.6 nih.gov |
| HPLC | Intermediate Precision | < 6 nih.gov |
| HPLC | Method Precision | < 2 ijnrd.org |
Specificity and Selectivity Profiling
Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components.
In the analysis of dexamethasone acetate in cream, the specificity test showed no interference with the drug peak. researchgate.netnih.gov Similarly, an HPLC method for microemulsions demonstrated that the presence of microemulsion components did not interfere with the analysis. scielo.brresearchgate.netscienceopen.com A stability-indicating RP-HPLC method was also shown to be specific, with no interference from blank or placebo at the retention time of the dexamethasone peak. ijnrd.org
Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.
For the determination of dexamethasone acetate in cream by HPLC, the LOD and LOQ were found to be 0.47 µg/mL and 1.41 µg/mL, respectively. researchgate.netnih.gov A stability-indicating HPLC method for related substances reported an LOD of 0.008 µg/mL and an LOQ of 0.025 µg/mL for dexamethasone. nih.gov Another method for analyzing dexamethasone acetate in microemulsions determined the LOQ to be 2 µg/mL. scielo.br Various UV spectrophotometric methods have also reported a range of LOD and LOQ values. nih.gov
Table 4: LOD and LOQ for Dexamethasone Acetate Analysis
| Analytical Technique | LOD | LOQ |
| HPLC | 0.47 µg/mL researchgate.netnih.gov | 1.41 µg/mL researchgate.netnih.gov |
| HPLC | 0.008 µg/mL nih.gov | 0.025 µg/mL nih.gov |
| HPLC | Not specified | 2 µg/mL scielo.br |
| UV-Vis Spectrophotometry (FSD) | 0.65 µg/mL nih.gov | 1.95 µg/mL nih.gov |
| UV-Vis Spectrophotometry (RD) | 0.70 µg/mL nih.gov | 2.10 µg/mL nih.gov |
| UV-Vis Spectrophotometry (DD1) | 0.80 µg/mL nih.gov | 2.40 µg/mL nih.gov |
Robustness and Stability-Indicating Capabilities
A robust analytical method is unaffected by small, deliberate variations in method parameters, demonstrating its reliability during normal usage. Stability-indicating methods can quantify the drug in the presence of its degradation products.
A stability-indicating HPLC method for dexamethasone related substances was shown to be robust against small variations in chromatographic variables such as pH, mobile phase composition, and column temperature. nih.gov Forced degradation studies are often performed to establish the stability-indicating nature of a method. researchgate.net One such study on dexamethasone tablets involved subjecting the product to acid, alkali, hydrogen peroxide, heat, and humidity. researchgate.net Another study confirmed the stability of dexamethasone acetate hydrogels for 12 months at 25°C after sterilization. nih.gov
Spectroscopic and Diffraction Characterization Techniques
Spectroscopic and diffraction techniques are instrumental in elucidating the structural and physical properties of this compound.
A new monohydrated polymorph of dexamethasone acetate has been characterized using single crystal and polycrystal X-ray diffraction (XRD), solid-state nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. nih.govresearchgate.net These techniques provide detailed information about the crystal structure and vibrational properties of the molecule. nih.govresearchgate.net
Further characterization of dexamethasone acetate nanocrystals has been performed using techniques including XRD, scanning electron microscopy (SEM), Fourier-transform infrared spectroscopy (FTIR), and thermal analysis by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). nih.gov Spectral information, including mass spectrometry data (GC-MS and LC-MS), is also available from databases like PubChem. nih.gov The NIST WebBook provides access to the infrared spectrum of dexamethasone-21-acetate. nist.gov
X-ray Diffraction (Single Crystal and Polycrystalline) for Structural Elucidation
X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of this compound, providing fundamental information about its crystal lattice. Both single-crystal XRD (SCXRD) and powder X-ray diffraction (PXRD) are employed to identify and differentiate its various crystalline forms.
Research has identified a new monohydrated polymorph of dexamethasone acetate, designated as DEX-II, which was crystallized and characterized using these methods. nih.govresearchgate.net The analysis of its crystal structure revealed a self-arrangement cemented by hydrogen bonds around the water molecule. researchgate.net Dexamethasone acetate is known to exist in two anhydrous polymorphic forms (Form I and II) and at least two different monohydrated polymorphs (DEX I and DEX II). researchgate.net
PXRD is instrumental in routine analysis and for examining the physical state of the drug in formulations. For instance, the X-ray diffraction pattern of pure dexamethasone has been shown to exhibit prominent peaks at 2θ angles of approximately 8.1°, 12.6°, 13.7°, 14.6°, 15.15°, 16.25°, and 17.85°, corresponding to the polymorphic crystalline Form A. researchgate.net In studies involving dexamethasone acetate-loaded films, XRD data revealed the presence of a crystalline phase, with specific reflections indicating the monohydrated form. nih.gov For example, a peak at a 2θ angle of 16.9° in a loaded film is coincident with a reflection from the monohydrated DEX I form. nih.gov
The table below summarizes key X-ray diffraction peaks for different forms of Dexamethasone.
| 2θ Angle (°) | Polymorphic Form | Reference |
| 8.1, 12.6, 13.7, 14.6, 15.15, 16.25, 17.85 | Form A | researchgate.net |
| 14.0 | Anhydrous Form II | nih.gov |
| 16.9 | Monohydrated Form (DEX I) | nih.gov |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique used to probe the local molecular environment of this compound in its solid form. It provides detailed information on the structure and dynamics at an atomic level. rsc.org
Studies have utilized ssNMR to describe the structural and vibrational properties of new polymorphic forms of dexamethasone acetate. nih.govresearchgate.net Advanced ssNMR experiments, such as ¹³C two-dimensional phase-adjusted spinning sideband (2DPASS) cross-polarization magic angle spinning (CP-MAS), have been employed to determine the principal components of the chemical shift anisotropy (CSA) tensor. rsc.org This information is critical for understanding the local electronic environment around specific nuclei. researchgate.net
Furthermore, ssNMR can be used to measure the spin-lattice relaxation times for the different carbon sites within the dexamethasone molecule. rsc.org These relaxation times are indicative of the molecular mobility and packing arrangements in the crystal lattice. rsc.org Differences in molecular correlation times at various regions of the molecule, such as the steroid rings and side-chains, suggest the existence of varying degrees of freedom within the molecule. rsc.org
Infrared (IR) Spectroscopy (Fourier Transform Infrared Spectroscopy, Reflectance FTIR)
Infrared (IR) spectroscopy is a fundamental technique for the identification and characterization of this compound by probing its vibrational modes. Both transmission and reflectance techniques like Attenuated Total Reflectance (ATR)-FTIR are commonly used.
The IR spectrum of dexamethasone acetate shows characteristic absorption bands corresponding to its functional groups. nih.govchemicalbook.com For example, the carbonyl groups typically exhibit strong absorption peaks in the region of 1670-1710 cm⁻¹. researchgate.net The United States Pharmacopeia (USP) utilizes IR absorption as a key identification test for Dexamethasone Acetate. drugfuture.com
FTIR has been successfully used alongside other techniques to characterize new monohydrated polymorphs and to analyze nanocrystal formulations of dexamethasone acetate. nih.govresearchgate.netnih.gov The spectra can confirm that the chemical structure of the drug remains unchanged during formulation processes like spray-drying by comparing the spectra of the pure drug with the formulated product. researchgate.net
The table below lists some key IR spectral data for Dexamethasone Acetate.
| Technique | Key Features/Peaks | Source |
| FTIR (KBr Wafer) | Spectrum available from Fluka Chemie AG | nih.gov |
| ATR-IR | Spectrum available from Forensic Spectral Research | nih.gov |
| Dispersive IR (KBr Disc) | Two carbonyl peaks at 1670 cm⁻¹ and 1710 cm⁻¹ | researchgate.netnist.gov |
Differential Scanning Calorimetry (DSC) for Thermal Analysis
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. It is highly effective for detecting and quantifying polymorphism in dexamethasone acetate. tainstruments.com
DSC analysis of anhydrous dexamethasone acetate has shown that the material can exhibit two different endothermic transitions, indicating the melting of two distinct crystalline forms between 210°C and 240°C. tainstruments.com The appearance and temperature of these peaks can be influenced by the heating rate used during the analysis. tainstruments.com For pure dexamethasone, a melting endotherm with an onset temperature of 250°C has been reported. researchgate.net
This technique is also integral to the characterization of dexamethasone acetate in various formulations, including creams and nanocrystals, providing insights into the physical state and stability of the drug within the matrix. nih.govresearchgate.netunesp.br
The table below shows thermal events for Dexamethasone Acetate as observed by DSC.
| Material | Thermal Event | Temperature Range (°C) | Reference |
| Anhydrous Dexamethasone Acetate | Melting of two polymorphic forms | 210 - 240 | tainstruments.com |
| Dexamethasone (Pure) | Melting endotherm (onset) | 250 | researchgate.net |
Small-Angle X-ray Scattering (SAXS) for Nanostructural Analysis
Small-Angle X-ray Scattering (SAXS) is a specialized scattering technique used to investigate structural features on the nanometer scale. It provides valuable information on the size, shape, and arrangement of nanoparticles and other nanostructured systems.
Morphological and Structural Analysis of Formulations
The performance of a pharmaceutical formulation is not only dependent on the physicochemical properties of the drug but also on the morphology and structure of the final dosage form.
Polarizing Microscopy for Crystalline Structure Observation
Polarizing Light Microscopy (PLM) is a valuable tool for observing the crystalline nature of materials. It utilizes polarized light to enhance the contrast and reveal the birefringence of anisotropic materials like crystals.
PLM has been used to examine the crystalline structure of dexamethasone within implantable formulations. researchgate.net By observing implant films under magnification, it is possible to assess the distribution and morphology of the drug crystals within the polymer matrix. This is particularly useful for formulations prepared by techniques such as melt-congealing, where the processing conditions can influence the final crystalline state of the drug. researchgate.net
Transmission Electron Microscopy (TEM) for Nanostructure Visualization
Transmission Electron Microscopy (TEM) is a powerful imaging technique utilized to visualize the nanostructure of materials at a high resolution. In the context of dexamethasone acetate monohydrate, particularly when formulated into nanocrystals or nanostructured lipid carriers, TEM provides invaluable insights into particle size, morphology, and internal structure. The methodology involves directing a beam of electrons through an ultra-thin specimen of the sample. As the electrons pass through, they interact with the material, and the resulting image is magnified and focused onto an imaging device, such as a fluorescent screen or a sensor.
For the analysis of dexamethasone acetate monohydrate nanostructures, a sample is typically prepared by dispersing it in a suitable solvent and depositing a small drop onto a TEM grid, which is a small mesh disc often coated with a thin film of carbon. The solvent is then allowed to evaporate. To enhance contrast and prevent damage from the electron beam, especially for biological and organic samples, techniques such as negative staining or cryogenic TEM (cryo-TEM) are employed. technion.ac.il Cryo-TEM involves vitrifying the sample by rapid freezing in liquid ethane, which preserves the native structure of the specimen in a hydrated state. technion.ac.il This is particularly useful for analyzing lipid-based nanocarriers of dexamethasone acetate, allowing for the visualization of their core-shell structure and the distribution of the drug within the carrier.
Research findings from TEM studies on dexamethasone-related nanostructures have revealed critical morphological details. For instance, studies on dexamethasone nanocrystals have used techniques like Scanning Electron Microscopy (SEM), a related electron microscopy technique, to show the formation of regular-sized nanocrystals. nih.gov While not specifically TEM of the monohydrate, studies on other drug nanocrystals and microparticles show that TEM can reveal spherical morphologies with diameters ranging from 200 to 400 nm. technion.ac.il The heterogeneity of particle populations can also be assessed, identifying variations in size and shape. technion.ac.il Furthermore, TEM can help to identify if drug molecules are encapsulated within a nanocarrier or adsorbed onto the surface. For example, in studies of drug-loaded ureasil-polyether films, microscopy has shown that dexamethasone acetate can occupy sites near the ether oxygen and may be absent from the film surface. nih.gov
| Parameter | Description | Typical Application in Dexamethasone Acetate Monohydrate Analysis |
| Particle Size | The dimensions of the individual nanoparticles. | Determining the size distribution of dexamethasone acetate monohydrate nanocrystals or nanocarriers. |
| Morphology | The shape and surface features of the nanoparticles. | Visualizing whether particles are spherical, crystalline, or amorphous. |
| Internal Structure | The arrangement of components within a nanoparticle. | For nanostructured lipid carriers, visualizing the lipid core and the location of the encapsulated dexamethasone acetate. |
| Dispersion | The state of aggregation or de-aggregation of nanoparticles in a medium. | Assessing the uniformity of the nanoparticle suspension. |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to investigate intermolecular interactions within a crystal lattice. This technique provides a graphical representation of how molecules interact with their neighbors, offering both qualitative and quantitative insights into the forces that hold the crystal together. The Hirshfeld surface is defined as the region in space where the contribution of the electron density from a given molecule to the total electron density is greater than or equal to the contribution from all other molecules in the crystal.
A study on a new monohydrated polymorph of dexamethasone acetate (DEX-II) utilized Hirshfeld surface analysis to understand the self-arrangement cemented by hydrogen bonds. researchgate.net The analysis revealed that the new polymorph form appeared because of self-arrangement via classical hydrogen bonds around the water molecule. researchgate.net This demonstrates the utility of Hirshfeld surface analysis in characterizing and understanding the solid-state properties of different polymorphic forms of dexamethasone acetate monohydrate.
The key intermolecular interactions identified through Hirshfeld surface analysis can be quantified. For example, in a study of a different complex, the contributions of various contacts were determined as H···H (71.8%), O···H/H···O (27.1%), and C···H/H···C (1.0%). nih.gov This type of quantitative data is invaluable for understanding the stability and physical properties of the crystalline material. The fingerprint plots provide a visual summary of these interactions, with distinct shapes corresponding to different types of contacts. For instance, sharp needles in the plot for a different compound were attributed to H···N interactions, while broader wings corresponded to H···C contacts. mdpi.com
| Interaction Type | Description | Significance in Dexamethasone Acetate Monohydrate |
| H···H | Interactions between hydrogen atoms on adjacent molecules. | Often the most significant contribution to the total crystal packing, arising from van der Waals forces. nih.gov |
| O···H/H···O | Hydrogen bonding interactions involving oxygen and hydrogen atoms. | Crucial for the stability of the monohydrate form, involving the water molecule in the crystal lattice. researchgate.net |
| C···H/H···C | Weak interactions between carbon and hydrogen atoms. | Contribute to the overall packing and stability of the crystal structure. nih.gov |
| F···H/H···F | Interactions involving the fluorine atom of dexamethasone acetate. | The fluorine atom can participate in weak hydrogen bonds, influencing the crystal packing. |
Structure Activity Relationships and Polymorphism of Dexamethasone Acetate, Monohydrate
Structural Determinants of Pharmacological Potency
The therapeutic efficacy of dexamethasone (B1670325) acetate (B1210297) is intricately linked to specific structural features. Key modifications to the core steroid structure dramatically enhance its activity and influence its biological behavior.
Influence of Fluorine Atom on Glucocorticoid Activity
The introduction of a fluorine atom at the C9-alpha position of the steroid nucleus is a pivotal modification that significantly boosts the glucocorticoid activity of dexamethasone. This electronegative atom plays a crucial role in increasing the binding affinity of the molecule to the glucocorticoid receptor. nih.gov Furthermore, the presence of the fluorine atom retards the oxidation of the hydroxyl group at the C11 position, a metabolic process that would otherwise inactivate the drug. nih.gov This structural feature not only enhances the anti-inflammatory and glycogen (B147801) deposition effects but also contributes to the stability of the A-ring's conformation, which is believed to be important for its activity. nih.gov The deviation of the 'A' ring from the mean plane of the other rings, influenced by the C9 fluorine atom, is associated with increased anti-inflammatory potency. nih.gov
Role of Acetate Esterification at C-21 Position on Bioactivity and Permeation
The esterification of the hydroxyl group at the C-21 position with an acetate group to form dexamethasone acetate is a critical factor in its bioactivity and ability to permeate biological membranes. While this modification results in lower measurable quantities of the corticosteroid in the cornea and aqueous humor compared to dexamethasone alcohol or dexamethasone sodium phosphate (B84403), it paradoxically leads to greater therapeutic effectiveness in suppressing corneal inflammation. nih.gov This suggests that the acetate form is a more potent derivative for topical ocular administration. nih.gov The increased lipophilicity due to the acetate group is thought to enhance its penetration through cell membranes, a crucial step for reaching its intracellular targets.
Comparative Bioactivity of Dexamethasone Derivatives
The choice of the dexamethasone salt form can significantly impact its performance in specific applications. Preclinical studies have provided insights into the comparative efficacy of different derivatives.
Dexamethasone Acetate versus Dexamethasone Sodium Phosphate in Preclinical Efficacy
Preclinical studies comparing dexamethasone acetate and dexamethasone sodium phosphate have revealed important differences in their performance, particularly in specialized delivery systems. In the context of steroid-eluting pacemaker leads, both dexamethasone acetate and dexamethasone sodium phosphate have demonstrated equivalent and excellent acute and medium-term performance characteristics. nih.gov A study involving dual-chamber pacemakers showed no significant differences in stimulation thresholds between the two derivatives at various follow-up intervals up to six months. nih.gov However, in a study on the treatment of carpal tunnel syndrome, dexamethasone sodium phosphate was found to be effective and showed significant improvement in the positive Phalen's test time when compared to triamcinolone (B434) acetonide. researchgate.net Another study in an ophthalmic setting concluded that dexamethasone acetate was the most effective of the three dexamethasone derivatives (acetate, alcohol, and sodium phosphate) in suppressing corneal inflammation, indicating its superior potency in this application despite lower measured concentrations in the eye. nih.gov
Polymorphism and Crystallography Research
The solid-state properties of an active pharmaceutical ingredient, such as polymorphism, can have profound implications for its stability, solubility, and ultimately, its therapeutic efficacy. Dexamethasone acetate is known to exist in multiple crystalline forms.
Identification and Characterization of Monohydrate Polymorphs (e.g., Form I, Form II)
Research has identified and characterized different polymorphic forms of dexamethasone acetate monohydrate. At least two monohydrated polymorphs, often referred to as DEX I and DEX II, have been reported in the literature. researchgate.netnih.gov These polymorphs can be distinguished using various analytical techniques, including single-crystal and powder X-ray diffraction (SCXRD and PXRD), solid-state nuclear magnetic resonance (ssNMR), and infrared spectroscopy (IR). researchgate.net The formation of these different polymorphs can be influenced by crystallization conditions. researchgate.net For instance, a new monohydrated polymorph, DEX-II, was identified and its structure characterized, revealing a self-arrangement via classical hydrogen bonds around the water molecule. researchgate.net The existence of these different crystalline forms underscores the importance of controlling the manufacturing process to ensure the consistent performance of the final drug product. Anhydrous dexamethasone acetate also exhibits polymorphism, with different crystalline forms showing distinct melting behaviors. tainstruments.com
Impact of Crystallization Methods on Polymorphic Forms
The phenomenon of polymorphism in Dexamethasone Acetate, Monohydrate is significantly influenced by the conditions under which the crystals are formed. Research has identified at least two distinct monohydrated polymorphic forms, commonly designated as DEX I and DEX II. researchgate.net The selective crystallization of these forms is a testament to the compound's sensitivity to its environment.
The generation of different polymorphs is often achieved by varying the crystallization technique. For instance, a new monohydrated polymorph of dexamethasone acetate, DEX-II, was successfully crystallized and its structure characterized through methods including single crystal and polycrystal X-ray diffraction. researchgate.netnih.gov While specific methodologies for producing DEX I versus DEX II involve distinct crystallization pathways, the principle lies in controlling the nucleation and growth kinetics. researchgate.net
Furthermore, the propensity of Dexamethasone Acetate to form solvates adds another layer of complexity. It is known to crystallize as a dimethylsulfoxide (DMSO) solvate. When single crystals of this DMSO solvate are introduced to an aqueous environment, a solvent exchange process occurs. This exchange is associated with the formation of needle-like crystals, or "whiskers," which correspond to a sesquihydrated form, highlighting how the solvent system directly impacts the final crystal structure and hydration state. researchgate.net This behavior underscores the critical role of the crystallization solvent and environment in directing the formation of a specific polymorphic or pseudopolymorphic form.
Heating rates during thermal analysis can also reveal the presence of different polymorphic forms, as demonstrated with the anhydrous form of dexamethasone acetate. tainstruments.com Although this applies to the anhydrous state, it illustrates the general principle that energy input can induce transitions between polymorphs, a factor that must be controlled during manufacturing and storage to maintain the desired crystalline form.
Table 1: Polymorphic and Pseudopolymorphic Forms of Dexamethasone Acetate
| Form | Hydration State | Method of Formation/Observation | Reference |
| DEX I | Monohydrate | One of two reported monohydrated polymorphs obtained via specific crystallization. researchgate.net | researchgate.net |
| DEX II | Monohydrate | A new monohydrated polymorph obtained via a distinct crystallization method. researchgate.netnih.gov | researchgate.netnih.gov |
| Sesquihydrate Whiskers | Sesquihydrate | Formed by immersing the dimethylsulfoxide (DMSO) solvate in water. researchgate.net | researchgate.net |
| Anhydrous Forms I & II | Anhydrous | Two known anhydrous polymorphs. researchgate.nettainstruments.com Their interconversion can be affected by heating rates. tainstruments.com | researchgate.nettainstruments.com |
Analysis of Self-Arrangement and Hydrogen Bonding in Crystal Structures
The distinct physicochemical properties of this compound polymorphs arise from differences in their three-dimensional crystal lattice structures. The primary forces governing the molecular self-arrangement are hydrogen bonds, which create specific, repeating motifs. The included water molecule in the monohydrate form plays a pivotal role in establishing these networks.
In corticosteroids, the network of hydrogen bonds typically involves hydroxyl (OH) and carbonyl (C=O) functional groups, along with the water of hydration. nih.gov For the parent compound dexamethasone, this hydrogen bonding network can create a robust, helical structure. nih.gov While the specific arrangement in dexamethasone acetate monohydrate differs, the principle remains the same: the water molecule and the functional groups on the steroid core dictate the crystalline architecture. The differences in hydrogen bonding patterns between DEX I and DEX II are responsible for their unique crystal structures and, consequently, their differing physical properties.
The study of these interactions is crucial, as even subtle changes in hydrogen bonding can lead to significant variations in thermodynamic stability and dissolution behavior between polymorphs.
Implications of Polymorphic Forms on Bioavailability and Performance in Drug Delivery Systems
The presence of polymorphism is a critical concern for poorly water-soluble drugs like Dexamethasone Acetate, as it can directly impact bioavailability and lead to inconsistencies in drug product quality. crimsonpublishers.comnih.govunesp.br Different polymorphs of the same compound can exhibit different solubilities and dissolution rates, which are often rate-limiting steps for the absorption of hydrophobic drugs. crimsonpublishers.comnih.gov Generally, a metastable polymorph will have a higher solubility than its more stable counterpart, which could theoretically enhance bioavailability. nih.gov
The low aqueous solubility of Dexamethasone Acetate presents a significant challenge for achieving adequate bioavailability in conventional pharmaceutical formulations. researchgate.netnih.gov The existence of multiple polymorphs exacerbates this issue, as the dissolution profile can vary depending on the specific crystalline form or mixture of forms present in the raw material. crimsonpublishers.com For instance, in the related compound dexamethasone, the metastable Form A was found to be 1.5-fold more soluble than the stable Form B. rsc.org Such differences can have a profound effect on the therapeutic outcome.
To overcome these challenges, advanced drug delivery strategies are employed. One successful approach is the development of nanocrystal formulations. A study focused on synthesizing nanocrystals of dexamethasone acetate using a high-pressure homogenization (HPH) method in the presence of the surfactant Poloxamer 188. nih.govunesp.br The results were significant: the nanocrystal formulation showed a marked increase in the drug's dissolution rate, even when the starting material contained a mixture of polymorphs. nih.govunesp.br This demonstrates that particle size reduction to the nanometer range can effectively mitigate the negative impact of low solubility and polymorphism on drug release.
In specific applications like ophthalmic delivery, the lipophilic nature of dexamethasone acetate can be advantageous, promoting permeation across the cornea before being hydrolyzed into the active dexamethasone. nih.gov However, ensuring a consistent and predictable dissolution rate from the formulation remains paramount, reinforcing the need to control the polymorphic form or engineer formulations that overcome solubility limitations.
Table 2: Impact of Formulation on Dexamethasone Acetate Dissolution
| Formulation Approach | Key Finding | Implication for Bioavailability | Reference |
| Nanocrystals with Poloxamer 188 | A considerable increase in the rate of dissolution was observed for nanocrystals produced by HPH. nih.govunesp.br | Enhanced dissolution can lead to improved rate and extent of absorption for the poorly soluble drug. | nih.govunesp.br |
| Conventional Formulations | Bioavailability can be low and variable due to poor water-solubility and the presence of polymorphs. researchgate.netcrimsonpublishers.comnih.gov | Potential for sub-optimal therapeutic effect and inconsistent clinical response. | researchgate.netcrimsonpublishers.comnih.gov |
Q & A
Basic Research Questions
Q. What standardized HPLC methods are recommended for quantifying dexamethasone acetate monohydrate in pharmaceutical formulations?
- Methodology : Follow pharmacopeial protocols such as the USP method, which specifies chromatographic conditions (e.g., C18 column, mobile phase of methanol-water-acetate buffer). Peak responses are compared against a reference standard, with calculations based on relative peak areas . For microemulsions or creams, validated methods involve extraction with acetonitrile or methanol, followed by separation using isocratic elution (e.g., 60:40 methanol-water) and UV detection at 240 nm .
Q. How is dexamethasone acetate monohydrate distinguished from its anhydrous form in analytical workflows?
- Methodology : Use CAS registry numbers (55812-90-3 for monohydrate vs. 1177-87-3 for anhydrous) and differential scanning calorimetry (DSC) to identify hydration states. Monohydrate exhibits a distinct endothermic peak near 100°C due to water loss, while anhydrous forms lack this feature. Additionally, Karl Fischer titration quantifies water content to confirm hydration status .
Q. What safety protocols are critical for handling dexamethasone acetate monohydrate in laboratory settings?
- Methodology : Wear nitrile gloves, sealed goggles, and lab coats to avoid dermal/ocular exposure. Store in airtight containers at 15–25°C, protected from light and moisture. In case of spillage, use inert absorbents (e.g., vermiculite) and dispose of waste via incineration to avoid environmental release .
Advanced Research Questions
Q. What experimental strategies improve the aqueous solubility of dexamethasone acetate monohydrate for ocular drug delivery?
- Methodology : Formulate cyclodextrin inclusion complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility by 500–1,500-fold. Optimize using mixture design experiments (e.g., special cubic models) to combine cyclodextrin solutions with ophthalmic gels (e.g., CELLUVISC®), ensuring osmolality < 400 mOsm/kg and sustained release profiles .
Q. How can researchers resolve contradictions in stability data for dexamethasone acetate monohydrate across formulations?
- Methodology : Conduct forced degradation studies under acidic/alkaline hydrolysis, oxidative, and photolytic conditions. Compare degradation pathways using LC-MS/MS to identify impurities (e.g., betamethasone derivatives). For lipid-based formulations (e.g., SLNs), assess physical stability via dynamic light scattering (DLS) and accelerated stability testing (40°C/75% RH for 6 months) .
Q. What statistical approaches mitigate measurement uncertainty in HPLC quantification of dexamethasone acetate monohydrate?
- Methodology : Apply JJF1059-1999 guidelines to evaluate uncertainty sources (e.g., weighing, dilution, detector linearity). Calculate expanded uncertainty (k=2) using bottom-up approaches, with contributions from calibration curves (±1.6–1.9%). Validate method robustness via factorial design (e.g., varying pH, flow rate) to identify critical parameters .
Q. How can lung-targeted delivery of dexamethasone acetate monohydrate be optimized using nanotechnology?
- Methodology : Prepare solid lipid nanoparticles (SLNs) via high-pressure homogenization with biocompatible lipids (e.g., Compritol 888 ATO). Characterize particle size (<200 nm) and zeta potential (>−30 mV) for pulmonary deposition. Evaluate in vitro release in simulated lung fluid and in vivo biodistribution using radiolabeling .
Q. What analytical techniques validate the absence of hazardous decomposition products in dexamethasone acetate monohydrate formulations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
